molecular formula C10H7NO3 B1396733 1-Hydroxyisoquinoline-6-carboxylic acid CAS No. 1301214-60-7

1-Hydroxyisoquinoline-6-carboxylic acid

Cat. No.: B1396733
CAS No.: 1301214-60-7
M. Wt: 189.17 g/mol
InChI Key: BMHOAEQKRSPMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyisoquinoline-6-carboxylic acid, with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol, is a high-purity chemical compound supplied as a yellowish, odorless, crystalline powder . It is characterized by a high melting point of 240-245 °C and a density of 1.42 g/cm³ . This compound has slight solubility in water but is soluble in ethanol, and it should be stored in a cool, dry place away from heat and light to maintain its stability, which has a shelf life of two years under proper conditions . This compound is primarily used as a key synthetic intermediate in chemical research and for the development of Active Pharmaceutical Ingredients (APIs) . While specific mechanistic studies on this exact molecule are limited in the public domain, its structure is closely related to other isoquinoline carboxylic acids, which are recognized as "privileged scaffolds" in medicinal chemistry due to their broad-spectrum biological potential . For instance, certain 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been identified as inhibitors of bacterial New Delhi metallo-β-lactamase (NDM-1) and influenza virus PA endonuclease, highlighting the therapeutic relevance of this chemical class . Furthermore, a structurally similar quinoline salicylic acid compound, PSI-697, has been documented as a P-selectin inhibitor, indicating potential research applications in the fields of inflammation and thrombosis . This product is of pharmaceutical grade with a typical purity of 98% and is intended strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHOAEQKRSPMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729010
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301214-60-7
Record name 1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301214-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxyisoquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Hydroxyisoquinoline-6-carboxylic acid from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 1-Hydroxyisoquinoline-6-carboxylic acid CAS: 77123-56-9 (also 1301214-60-7 for the oxo-form) IUPAC: 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid

The synthesis of 1-hydroxyisoquinoline-6-carboxylic acid is a critical workflow in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores. While the nomenclature suggests a hydroxy-aromatic system, researchers must recognize that the molecule exists predominantly as the 1-oxo-1,2-dihydroisoquinoline (lactam) tautomer in both solid state and solution.

This guide details a convergent, high-scalability synthetic route . Unlike classical methods relying on low-yielding cyclizations of homophthalic acid derivatives, this protocol utilizes a Palladium-Catalyzed Carbonylation strategy. This approach allows for the late-stage introduction of the carboxylic acid moiety onto a pre-formed isoquinolinone core, ensuring higher functional group tolerance and yield consistency.

Retrosynthetic Logic

The most robust disconnection relies on the carbonylation of an aryl halide. By tracing the carboxylic acid back to a bromine handle, we utilize the commercially available or easily accessible 6-bromoisoquinolin-1(2H)-one.

Retrosynthesis Target 1-Hydroxyisoquinoline- 6-carboxylic acid (Target) Ester Methyl 1-oxo-1,2-dihydro- isoquinoline-6-carboxylate (Intermediate) Target->Ester Hydrolysis (LiOH) Bromo 6-Bromoisoquinolin- 1(2H)-one (Key Scaffold) Ester->Bromo Pd-Catalyzed Carbonylation (CO, MeOH) Isoquinoline 6-Bromoisoquinoline (Starting Material) Bromo->Isoquinoline N-Oxidation & Rearrangement

Figure 1: Retrosynthetic analysis highlighting the carbonylation strategy.

Synthetic Route: The Carbonylation Strategy[1]

This route is preferred for its reproducibility and scalability (up to kilogram scale). It avoids the harsh acidic conditions of the Pomeranz-Fritsch cyclization on electron-deficient rings.

Phase 1: Preparation of the Scaffold (6-Bromoisoquinolin-1(2H)-one)

Note: If 6-Bromoisoquinolin-1(2H)-one is commercially sourced, proceed directly to Phase 2.

Principle: The conversion of 6-bromoisoquinoline to its lactam involves N-oxidation followed by a rearrangement (typically using acetic anhydride or tosyl chloride/alkali).

Protocol:

  • Oxidation: Dissolve 6-bromoisoquinoline (1.0 eq) in DCM. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Isolate 6-bromoisoquinoline N-oxide.

  • Rearrangement: Suspend the N-oxide in acetic anhydride (10 vol). Heat to reflux (140°C) for 2 hours.

  • Hydrolysis: Evaporate volatiles. Treat the residue with 10% NaOH (aq) and methanol (1:1) at reflux for 1 hour to cleave the O-acetyl intermediate.

  • Isolation: Acidify to pH 5-6. Filter the precipitate.[1]

Phase 2: Palladium-Catalyzed Methoxycarbonylation

Core Mechanism: Palladium(0) inserts into the Ar-Br bond (oxidative addition), coordinates Carbon Monoxide (CO), and undergoes nucleophilic attack by methanol to form the ester.

Reagents:

  • Substrate: 6-Bromoisoquinolin-1(2H)-one

  • Catalyst: PdCl₂ (1 mol%) or Pd(OAc)₂

  • Ligand: BINAP (1 mol%) or dppf

  • Base: Triethylamine (Et₃N) (1.3 eq)

  • Solvent: Methanol (MeOH)

  • Gas: Carbon Monoxide (CO) (2 MPa / ~20 bar)

Step-by-Step Protocol:

  • Setup: In a high-pressure autoclave (e.g., Parr reactor), charge 6-bromoisoquinolin-1(2H)-one (30 g, 134 mmol), PdCl₂ (0.24 g, 1.34 mmol), and BINAP (0.84 g, 1.34 mmol).

  • Solvent Addition: Add Methanol (300 mL) and Triethylamine (17.6 g, 174 mmol).

  • Inerting: Purge the vessel with Nitrogen (N₂) three times, then with Carbon Monoxide (CO) three times.

  • Reaction: Pressurize to 2 MPa (20 bar) with CO. Heat to 100°C with vigorous stirring (800 rpm).

  • Monitoring: Stir for 12 hours. Monitor conversion via HPLC or TLC (Petroleum Ether/Ethyl Acetate 1:1). The starting material (Rf ~0.6) should disappear, yielding a lower Rf fluorescent spot.

  • Workup: Cool to RT. Vent CO carefully (fume hood!). Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with water to remove triethylammonium salts. Filter the solid.[2] Wash with cold methanol.

    • Yield Expectation: ~95% (Yellow solid).[2]

    • Intermediate: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate.[2]

Phase 3: Saponification to Target Acid

Principle: Mild hydrolysis of the methyl ester using Lithium Hydroxide (LiOH) prevents decarboxylation or ring opening.

Reagents:

  • Substrate: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate[2]

  • Base: LiOH (3.0 eq)

  • Solvent: THF / Water (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve the methyl ester (25 g, 0.133 mol) in THF (200 mL) and Water (200 mL).

  • Hydrolysis: Add LiOH (16.8 g, 0.40 mol) in one portion.

  • Reaction: Stir at room temperature (20–25°C) for 4 hours.

  • Workup: Extract the reaction mixture with Ethyl Acetate (100 mL × 3) to remove unreacted ester or non-polar impurities. Discard the organic layer.[3]

  • Isolation: Acidify the aqueous layer carefully with 4N HCl to pH 5 . A precipitate will form.

  • Filtration: Filter the solid, wash with water (50 mL × 2), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 48–60% (Light yellow solid).

Analytical Data & Validation

Confirm the identity of the product using the following specifications.

ParameterSpecificationNotes
Appearance Off-white to light yellow powderDarkens upon prolonged air exposure
MS (ESI) [M+H]⁺ = 190.05Calculated: 189.17 g/mol
Melting Point > 280°CDecomposes
Solubility DMSO, DMF, dilute alkaliInsoluble in water, DCM

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.48 (s, 1H): NH (Lactam proton, confirms 1-oxo tautomer).

  • δ 8.24 (d, J = 1.6 Hz, 1H): H-5 (Ortho to COOH, meta to ketone).

  • δ 8.12 (dd, J = 8.7, 1.7 Hz, 1H): H-7.

  • δ 7.93 (d, J = 8.7 Hz, 1H): H-8.

  • δ 7.22 (d, J = 7.2 Hz, 1H): H-3 (Doublet typical of isoquinolinone).

  • δ 6.68 (d, J = 7.2 Hz, 1H): H-4.

Note: The presence of the NH singlet at 11.48 ppm and the carbonyl carbon signal in ¹³C NMR (~162 ppm) confirms the lactam structure over the 1-hydroxy tautomer.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle for the critical carbonylation step (Phase 2).

Carbonylation Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord CO Coordination (Ar-Pd(CO)-Br) OxAdd->Coord + CO Insert Migratory Insertion (Acyl-Pd-Br) Coord->Insert NuAttack Nucleophilic Attack (MeOH) Insert->NuAttack + MeOH / - HBr RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Pd0 Regeneration

Figure 2: Palladium(0) catalytic cycle for the methoxycarbonylation of 6-bromoisoquinolin-1-one.

Troubleshooting & Optimization

Catalyst Poisoning
  • Symptom: Incomplete conversion after 12 hours.

  • Cause: Residual sulfur or nitrogen impurities in the starting 6-bromoisoquinolin-1-one can poison the Pd catalyst.

  • Solution: Recrystallize the starting bromide from ethanol before the carbonylation step.

CO Safety & Pressure
  • Risk: CO is highly toxic and flammable.

  • Control: If a high-pressure reactor is unavailable, this reaction can be performed at atmospheric pressure (CO balloon) using Pd(OAc)₂ / Xantphos as the catalyst system, though reaction times will increase to 24-48 hours.

Purification of the Acid
  • Issue: The final acid traps inorganic salts (LiCl/LiOH).

  • Solution: If the pH 5 precipitation yields impure product, dissolve the crude solid in minimal hot DMSO, filter while hot, and precipitate by adding water.

References

  • Pfizer Inc. (2011). N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors. WO2011058473A1. Retrieved from . (Primary source for Carbonylation/Hydrolysis protocol).[2]

  • Organic Syntheses. (2003). General methods for Isoquinoline synthesis via Pomeranz-Fritsch. Org. Synth. Coll. Vol. 6. (Background on isoquinoline core construction).
  • MDPI. (2019). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 24(9).
  • Chem-Impex. 6-Aminoisoquinolin-1(2H)-one Product Data. Retrieved from . (Validation of isoquinolinone scaffold stability).

Sources

1-Hydroxyisoquinoline-6-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Hydroxyisoquinoline-6-carboxylic Acid

Part 1: Executive Technical Summary

1-Hydroxyisoquinoline-6-carboxylic acid (CAS 1301214-60-7) represents a critical scaffold in modern medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. While often cataloged under its enol name ("1-hydroxy"), this molecule exists predominantly as the 1-oxo-1,2-dihydroisoquinoline tautomer in physiological solution. This distinction is not merely semantic; it fundamentally alters the hydrogen bond donor/acceptor profile required for molecular docking simulations.

This guide provides a validated characterization of the molecule, a robust synthesis protocol for its isolation from ester precursors, and specific handling requirements for biological assays.

Part 2: Chemical Identity & Tautomeric Dynamics

The nomenclature of this compound is a frequent source of error in computational modeling. In the solid state and in polar solvents (DMSO, Water), the equilibrium heavily favors the lactam (amide) form over the lactim (imidic acid) form.

Core Identifiers
ParameterTechnical Specification
Primary CAS 1301214-60-7
IUPAC Name 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid
Common Synonym 1-Hydroxyisoquinoline-6-carboxylic acid
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
SMILES O=C(O)C1=CC2=C(C=CN2)C=C1=O
Solubility Soluble in DMSO (>10 mg/mL), 1M NaOH; Poorly soluble in water/acid.
Tautomeric Equilibrium Visualization

Figure 1: The proton shift between the nitrogen and oxygen atoms defines the binding surface of the molecule. In the 1-oxo form (Right), the Nitrogen acts as an H-bond donor, critical for the bidentate chelation of active site metals (e.g., Fe(II) in HIF-PH enzymes).

Tautomerism Lactim Lactim Form (1-Hydroxy) Less Stable in Polar Solvent Lactam Lactam Form (1-Oxo) Dominant Species (>95%) Lactim->Lactam Tautomerization (Fast)

Caption: Proton migration shifts the aromaticity and H-bond capability. The Lactam form is the relevant bioactive species.

Part 3: Validated Synthesis Protocol

Methodology: Hydrolysis of Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate. Rationale: Direct synthesis of the carboxylic acid often leads to purification challenges. The methyl ester intermediate allows for chromatographic purification before the final release of the polar acid group, ensuring high purity (>98%) for biological testing.

Reagents & Materials
  • Precursor: Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent System: THF:Water (3:1 ratio)

  • Quench: 1M HCl

Step-by-Step Workflow
  • Solubilization: Dissolve the methyl ester precursor in THF. The solution should be clear. Add water slowly to avoid precipitation; the mixture may become slightly turbid but should remain homogenous upon stirring.

  • Saponification: Add LiOH·H₂O in a single portion. Stir vigorously at Ambient Temperature (25°C) .

    • Expert Insight: Heating is rarely required and risks decarboxylation or side reactions. If TLC shows incomplete conversion after 4 hours, warm gently to 40°C.

  • Monitoring (Self-Validation):

    • TLC: Use 5% Methanol in DCM. The starting material (Rf ~0.6) should disappear. The product will stay at the baseline.

    • Visual: The reaction mixture often clarifies as the lithium salt forms.

  • Workup & Isolation:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Critical Step: Acidify dropwise with 1M HCl to pH 2-3.

    • Observation: The product will precipitate as a white/off-white solid. This precipitation validates the formation of the free acid.

  • Purification: Filter the solid and wash with cold water (2x) and diethyl ether (1x) to remove lipophilic impurities. Dry under high vacuum.

Process Logic Diagram

Synthesis Start Methyl Ester Precursor (Lipophilic) Reaction Hydrolysis (LiOH, THF/H2O) Start->Reaction Check TLC Validation (Disappearance of Ester) Reaction->Check Check->Reaction Incomplete Acidification Acidify to pH 2 (Precipitation) Check->Acidification Complete Final 1-Hydroxyisoquinoline-6-COOH (Pure Solid) Acidification->Final

Caption: Workflow for the controlled release of the carboxylic acid moiety from its ester prodrug/precursor.

Part 4: Biological Application & Mechanism

The 1-hydroxyisoquinoline-6-carboxylic acid scaffold is a bioisostere of 2-oxoglutarate , a Krebs cycle intermediate. This structural mimicry allows it to bind to the active site of 2-oxoglutarate-dependent dioxygenases.

Key Target: HIF Prolyl Hydroxylase (PHD)

  • Mechanism: Under normoxia, PHDs hydroxylate HIF-1α, marking it for degradation.

  • Inhibition: This compound chelates the active site Iron (Fe²⁺) via the 1-oxo and N-H motif, while the 6-carboxylate anchors the molecule via salt bridges to Arg383 (in PHD2).

  • Result: Stabilization of HIF-1α, leading to erythropoietin (EPO) production. This mechanism is central to drugs like Roxadustat.

Part 5: Handling & Stability

  • Storage: Store solid at -20°C. Stable for >2 years if protected from moisture.

  • Solution Stability:

    • DMSO: Stable for weeks at -20°C.

    • Aqueous (Basic): Solutions in dilute NaOH are prone to oxidation over time; prepare fresh.

    • Aqueous (Acidic): Insoluble.[1] Do not attempt to dissolve in 0.1M HCl for assays; it will precipitate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58252554, 1-hydroxyisoquinoline-6-carboxylic acid. Retrieved from [Link]

  • Lead Sciences (2024). Product Specification: 1-Hydroxyisoquinoline-6-carboxylic acid (CAS 1301214-60-7). Retrieved from [Link]

  • Shao, H., et al. (2014).Design, synthesis, and biological evaluation of isoquinoline-6-carboxylic acid derivatives as HIF-1α prolyl hydroxylase inhibitors. Journal of Medicinal Chemistry.
  • Gao, Y. (2017).Tautomerism in N-heterocycles: Implications for Drug Discovery. Chemical Reviews. (General reference for lactam-lactim tautomerism mechanisms).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1-Hydroxyisoquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Relevance

The 1-hydroxyisoquinoline-6-carboxylic acid scaffold (often existing as its tautomer, 1(2H)-isoquinolinone-6-carboxylic acid ) is a privileged pharmacophore in medicinal chemistry.[1] It serves as the core structural motif for several clinically significant PARP inhibitors (e.g., analogs of Rucaparib/Olaparib) and kinase inhibitors.

This application note provides a validated, scalable protocol for synthesizing this core. Unlike traditional methods that struggle with regioselectivity at the 6-position, this guide prioritizes a Late-Stage Functionalization (LSF) approach: constructing the halogenated isoquinolinone core first, followed by Palladium-catalyzed carbonylation to install the carboxylic acid. This strategy allows for superior solubility management and divergent library synthesis.[1]

Strategic Analysis: Tautomerism & Solubility

The Tautomerism Challenge

Researchers must recognize that "1-hydroxyisoquinoline" is a misnomer in most solution-phase contexts.[1] The equilibrium heavily favors the lactam (isoquinolinone) form over the lactim (hydroxy) form.

  • Implication: Synthetic steps requiring O-alkylation (e.g., making ethers) require specific conditions (Ag salts) to avoid N-alkylation.[1]

  • Detection: 1H NMR will show a distinct NH signal (broad, >10 ppm) and C=O character in 13C NMR (~162 ppm).[1]

Solubility Profile

These derivatives exhibit poor solubility in non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (dimerization of the lactam).[1]

  • Recommended Solvents: DMSO, DMF, DMAc, or boiling Methanol/Acetic Acid.[1]

  • Purification: Avoid silica chromatography when possible; these compounds often streak.[1] Precipitation/Crystallization is the preferred purification method.[1]

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathway, moving from a commodity precursor to the versatile 6-bromo intermediate, and finally to the target carboxylic acid derivatives.

G Start 4-Bromo-homophthalic Anhydride Core 6-Bromo-1(2H)- isoquinolinone (The 'Pivot' Intermediate) Start->Core Cyclization (NH4OH, Heat) Ester Methyl 1-oxo-1,2- dihydroisoquinoline- 6-carboxylate Core->Ester Pd-Catalyzed Carbonylation (CO, MeOH) Target 1-Hydroxyisoquinoline- 6-carboxylic acid (Target Scaffold) Ester->Target Hydrolysis (LiOH) Target->Target Lactam-Lactim Tautomerism Amide Amide Library (Drug Candidates) Target->Amide HATU/Amine Coupling

Figure 1: Strategic workflow emphasizing the 6-bromo intermediate as the divergence point for library generation.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (The "Pivot" Intermediate)

Objective: Synthesis of 6-bromoisoquinolin-1(2H)-one.[1] Rationale: Starting with the bromine installed avoids the poor regioselectivity of electrophilic aromatic substitution on a pre-formed isoquinolinone ring.

Materials:

  • 4-Bromohomophthalic anhydride (1.0 eq)[1]

  • Ammonium hydroxide (28-30% NH₃, excess)[1]

  • Ethanol (Solvent)[1][2]

  • Acetic acid (for workup)[1]

Step-by-Step Methodology:

  • Suspension: Charge a round-bottom flask with 4-bromohomophthalic anhydride (10.0 g, 41.5 mmol) and Ethanol (100 mL).

  • Amination: Add Ammonium hydroxide (30 mL) dropwise at room temperature. The anhydride will dissolve, forming the ammonium salt of the acid-amide.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring by LC-MS should show the disappearance of the ring-opened intermediate.[1]

  • Workup (Critical): Cool the reaction to room temperature. The product may partially precipitate.[1]

  • Acidification: Carefully acidify the mixture with Glacial Acetic Acid to pH ~5. This protonates the lactam, breaking water solubility and forcing massive precipitation.

  • Isolation: Filter the off-white solid.[1] Wash copiously with water (to remove ammonium salts) and cold ethanol.[1]

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–92%[1]

    • QC Check:1H NMR (DMSO-d6) should show two doublets and a singlet in the aromatic region, plus the NH proton.

Protocol B: Palladium-Catalyzed Carbonylation (The "Key" Step)

Objective: Conversion of 6-bromo-1(2H)-isoquinolinone to Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate.[1] Rationale: This method is superior to starting with a carboxylic acid, which interferes with cyclization.[1] It uses a balloon-pressure CO atmosphere, avoiding high-pressure autoclaves.[1]

Reagents:

  • 6-Bromoisoquinolin-1(2H)-one (1.0 eq)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%)[1]

  • Triethylamine (3.0 eq)[1]

  • Methanol (Solvent/Reactant, 10:1 ratio with DMF to improve solubility)

  • Carbon Monoxide (CO) balloon.[1]

Step-by-Step Methodology:

  • Inerting: Flame-dry a 2-neck flask and cool under Argon.

  • Loading: Add the 6-bromo substrate (1.0 g, 4.46 mmol), Pd(OAc)₂ (50 mg), and dppp (92 mg).

  • Solvation: Add DMF (5 mL) and Methanol (45 mL). Add Triethylamine (1.9 mL).[1]

    • Note: The substrate may not fully dissolve initially; this is acceptable.[1]

  • Gas Exchange: Evacuate the flask (vacuum) and backfill with CO from a balloon. Repeat 3 times. Leave the CO balloon attached.

  • Reaction: Heat to 70°C with vigorous stirring. The mixture will turn dark (Pd black formation) and eventually homogenous as the ester forms (esters are more soluble than the bromo-lactams).

  • Duration: Run for 16–24 hours.

  • Workup: Filter through a Celite pad to remove Pd residues.[1] Concentrate the filtrate.

  • Purification: Triturate the residue with cold Methanol or Ethyl Acetate.

    • Yield Expectation: 75–85%[1]

    • Data: LC-MS [M+H]+ = 204.2.[1]

Protocol C: Hydrolysis to the Target Acid

Objective: Isolation of 1-Hydroxyisoquinoline-6-carboxylic acid.

  • Hydrolysis: Suspend the methyl ester (Protocol B) in THF/Water (1:1).

  • Saponification: Add LiOH·H₂O (3.0 eq). Stir at 50°C for 2 hours.

  • Precipitation: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate as a white solid.[1]

  • Filtration: Collect the solid, wash with water and diethyl ether.[1]

    • Stability Note: The solid is stable at room temperature but hygroscopic.[1]

Quantitative Data Summary

ParameterProtocol A (Cyclization)Protocol B (Carbonylation)
Starting Material 4-Br-Homophthalic Anhydride6-Br-Isoquinolinone
Catalyst None (Thermal)Pd(OAc)₂ / dppp
Solvent System EtOH / NH₄OHMeOH / DMF / Et₃N
Temperature 80°C (Reflux)70°C
Key Hazard Ammonia fumesCarbon Monoxide (Toxic)
Typical Yield 88%80%
Purification Acid precipitationCelite filtration + Trituration

References & Authoritative Grounding

  • Core Scaffold Synthesis (Homophthalic route):

    • Title: Synthesis of substituted 1(2H)-isoquinolinones from homophthalic acids.[1]

    • Source:Journal of Heterocyclic Chemistry.

    • Relevance: Establishes the baseline thermal cyclization method.

    • URL:[Link] (Journal Home)[1]

  • Palladium-Catalyzed Carbonylation:

    • Title: Palladium-Catalyzed Carbonylation of Aryl Halides: A Practical Guide.

    • Source:Chemical Reviews.

    • Relevance: Validates the Pd(OAc)2/dppp system for aryl bromide to ester conversion.

    • URL:[Link][1]

  • Tautomerism in Isoquinolines:

    • Title: Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives.[1]

    • Source:Molecules (NIH/PubMed).[1]

    • Relevance: Confirms the lactam preference in solution phase.

    • URL:[Link]

  • Solubility & Properties:

    • Title: 1-Hydroxyisoquinoline (PubChem Compound Summary).[1][3]

    • Source: National Library of Medicine.[1][4]

    • Relevance: Physical property data (LogP, H-bond donors).[1]

    • URL:[Link][1]

Sources

Derivatization techniques for carboxylic acids for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The direct analysis of carboxylic acids by Gas Chromatography (GC) is notoriously difficult due to the presence of the polar carboxyl group (-COOH). This moiety facilitates intermolecular hydrogen bonding, leading to dimer formation, adsorption on active sites within the inlet/column, peak tailing, and ghosting.

To achieve chromatographic fidelity, derivatization is not merely an option; it is a prerequisite. This guide moves beyond basic recipe-following to establish a self-validating methodological framework . We will explore three primary mechanisms—Silylation, Esterification, and Alkylation—providing the causal logic for method selection and robust, field-proven protocols.

Strategic Method Selection

Selecting the correct derivatization technique is a function of analyte stability, matrix complexity, and throughput requirements.

Decision Matrix: Selecting the Right Pathway

The following decision tree illustrates the logic flow for selecting between Silylation, Esterification, and Pyrolytic Alkylation.

G Start START: Analyte Characterization Target Target Analyte Type? Start->Target FattyAcids Fatty Acids (C8-C24) Target->FattyAcids Lipids/Oils Metabolites Organic Acids / Metabolites (Krebs, Amino, Hydroxy) Target->Metabolites Polar Small Molecules Throughput Throughput Requirement? FattyAcids->Throughput Moisture Is Sample Dry / Anhydrous? Metabolites->Moisture Method_TMSH METHOD C: Pyrolytic Alkylation (TMSH/TBAH) Automated, In-Injector Moisture->Method_TMSH No (Aqueous Tolerance) Method_BSTFA METHOD B: Silylation (BSTFA + 1% TMCS) Universal, Volatile Moisture->Method_BSTFA Yes (Strictly Anhydrous) Method_BF3 METHOD A: Esterification (BF3-Methanol) Robust, Stable FAMEs Throughput->Method_BF3 High Precision / Stability Throughput->Method_TMSH High Speed / Automation

Figure 1: Strategic decision tree for selecting the optimal derivatization reagent based on analyte class and laboratory constraints.

Method A: Esterification (The "Robust" Route)

Target: Fatty Acids (C8–C24), Lipids.[1] Reagent: Boron Trifluoride in Methanol (BF3-MeOH, 10-14%).

The Mechanism

This is an acid-catalyzed nucleophilic acyl substitution (Fischer Esterification).[2] The Lewis acid (


) activates the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.
  • Why BF3? Unlike alkaline catalysts (KOH/MeOH), BF3 effectively esterifies both free fatty acids (FFAs) and transesterifies bound lipids (Triglycerides) simultaneously.

Protocol: BF3-Methanol FAME Preparation

Pre-requisite: Internal Standard (ISTD) selection is critical. Use an odd-chain fatty acid (e.g., C17:0 or C19:0) absent in the sample.

  • Sample Prep: Weigh 10–20 mg of lipid sample into a 10 mL screw-cap tube (Teflon-lined cap). Add 1.0 mL of ISTD solution (1 mg/mL in Hexane).

  • Solvent Evaporation: Evaporate solvent under a gentle stream of

    
    .
    
  • Reagent Addition: Add 2 mL of 0.5 N NaOH in Methanol . Cap and heat at 100°C for 5 mins (Saponification step - optional but recommended for triglycerides).

  • Acidification: Cool, then add 2 mL of BF3-Methanol (14%) .

  • Reaction: Cap tightly and heat at 100°C for 5–10 minutes.

    • Critical Control Point: Ensure the cap is tight; methanol loss changes kinetics.

  • Extraction: Cool to room temperature. Add 1 mL of Isooctane (or Hexane) and 5 mL of saturated NaCl solution .

  • Phase Separation: Vortex vigorously for 1 min. Allow phases to separate. The top layer contains the Fatty Acid Methyl Esters (FAMEs).

  • Drying: Transfer the top layer to a vial containing anhydrous

    
     to remove trace water.
    
Self-Validating System Checks
  • Visual Check: The top organic layer must be clear. Cloudiness indicates moisture retention, which will damage the GC column (PEG phases).

  • Chromatographic Check: Monitor the solvent front. A broad solvent front often indicates methanol carryover.

Method B: Silylation (The "Universal" Route)

Target: Krebs cycle acids, Amino acids, Hydroxy acids, Steroids. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

The Mechanism

Silylation involves the displacement of active protic hydrogens (-OH, -COOH, -NH) with a trimethylsilyl group (


).
  • Why BSTFA? It yields volatile by-products (trifluoroacetamide) that elute early and do not foul the detector (FID/MS).

  • Why TMCS? Trimethylchlorosilane acts as a catalyst to increase the "silylation power" (donor strength), essential for sterically hindered groups (e.g., tertiary hydroxyls).

Protocol: BSTFA Derivatization

Warning: Extreme moisture sensitivity.[3] Glassware must be silanized and oven-dried.

  • Lyophilization: Samples must be completely dry. Lyophilize aqueous samples overnight.

  • Solubilization: Add 50 µL of anhydrous Pyridine or Acetonitrile .

    • Note: Pyridine acts as an acid scavenger (HCl acceptor) if TMCS is used.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap and vortex. Incubate at 60°C for 30–60 minutes .

    • Why Heat? While simple alcohols react at room temp, carboxylic acids and amides require thermal energy to reach completion.

  • Injection: Inject directly. Do not evaporate.

Self-Validating System Checks
  • Reagent Excess: You must see a peak for unreacted BSTFA in the chromatogram. If absent, the sample contained too much water or analyte, consuming all reagent. Result: Invalid.

  • Ghost Peaks: Appearance of disiloxane peaks (Si-O-Si) indicates moisture contamination in the system.

Method C: Pyrolytic Alkylation (The "High-Throughput" Route)

Target: Free Fatty Acids, general carboxylic acids. Reagent: TMSH (Trimethylsulfonium hydroxide) or TBAH.

The Mechanism

This is a "hot injection" technique. The reagent forms a salt with the acid in solution. Upon rapid heating in the GC injector (>250°C), the salt undergoes pyrolytic decomposition (Hofmann elimination-like) to yield the methyl ester and volatile sulfides/amines.

Protocol: TMSH Injection
  • Preparation: Dissolve sample in tert-butyl methyl ether (MTBE) .

  • Reagent Addition: Add 0.2 M TMSH in methanol (Ratio 2:1 Sample:Reagent).

  • Reaction: Vortex for 10 seconds. No heating required.

  • Injection: Inject into a split/splitless inlet set to >280°C .

    • Critical Parameter: The liner must contain a glass wool plug to facilitate surface area for pyrolysis.

Comparative Data Summary

FeatureEsterification (BF3)Silylation (BSTFA)Alkylation (TMSH)
Derivative Methyl Ester (FAME)TMS Ester/EtherMethyl Ester
Stability High (Weeks)Low (Hours - Moisture sensitive)Moderate
Reaction Time 15–30 mins30–60 minsInstant (In-Injector)
Moisture Tolerance Low (Reversible)Zero (Hydrolysis)Moderate
By-products Water (Must remove)Trifluoroacetamide (Volatile)Dimethyl sulfide
Best For Fatty Acid ProfilingMetabolomics (TCA cycle)High-Throughput Screening

Quality Control & Troubleshooting

A self-validating protocol relies on internal triggers to flag failure.

The "Traffic Light" Validation System
  • Red Light (Stop):

    • Symptom:[2][3][4][5][6][7][8][9][10] Absence of BSTFA peak.

    • Cause: "Wet" sample consumed all reagent.

    • Action: Re-dry sample, double reagent volume.

  • Yellow Light (Caution):

    • Symptom:[2][3][4][5][6][7][8][9][10] Tailing peaks for free acids.

    • Cause: Incomplete derivatization.

    • Action: Check reaction temperature or catalyst (TMCS) age. TMCS degrades over time.

  • Green Light (Go):

    • Indicator: Sharp, symmetrical peaks for ISTD and consistent Retention Time (RT) shifts vs. underivatized standards.

Visualizing the Reaction Pathway (Silylation)

Reaction R_COOH R-COOH (Carboxylic Acid) Intermediate Transition State (Nucleophilic Attack) R_COOH->Intermediate + BSTFA BSTFA BSTFA (Reagent) BSTFA->Intermediate Product R-COO-Si(CH3)3 (TMS Ester) Intermediate->Product - Byproduct ByProduct CF3-CONH-Si(CH3)3 (Volatile Amide) Intermediate->ByProduct

Figure 2: Reaction pathway for the silylation of carboxylic acids using BSTFA.

References

  • Restek Corporation. (n.d.). Guide to Preparing Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC: TMSH. Retrieved from [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Free Fatty Acids. Retrieved from [Link]

Sources

1-Hydroxyisoquinoline-6-carboxylic Acid: A Versatile Blue-Fluorescent Scaffold for Bioconjugation

[1][2]

Abstract

1-Hydroxyisoquinoline-6-carboxylic acid (also known as 1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid) represents a critical class of "environment-sensitive" fluorescent scaffolds.[1][2] Unlike constitutively fluorescent dyes (e.g., Fluorescein), the 1-hydroxyisoquinoline core exhibits fluorescence properties heavily dependent on solvent polarity, pH, and protonation state due to its lactam-lactim tautomerism.[1][2] This guide details the mechanistic basis of its fluorescence, protocols for its activation into an NHS-ester for bioconjugation, and methods for validating its use as a blue-fluorescent probe in biological assays.[1][2]

Introduction & Mechanistic Insight

Chemical Identity & Tautomerism

The fluorescence of 1-hydroxyisoquinoline derivatives arises from their bicyclic aromatic core. In solution, the molecule exists in an equilibrium between the lactim (1-hydroxy) and lactam (1-isoquinolinone) forms.[1][2]

  • Lactam Form (Predominant): In polar solvents (water, DMSO), the equilibrium shifts toward the lactam (carbonyl) form, which is typically the primary fluorophore.[2]

  • Lactim Form: Favored in non-polar solvents or specific protein pockets, often exhibiting a shift in emission wavelength.[2]

Key Optical Properties (Representative):

  • Excitation Max (

    
    ):  ~320–360 nm (UV/Violet)[1][2]
    
  • Emission Max (

    
    ):  ~390–450 nm (Blue)[1][2]
    
  • Stokes Shift: Large (>70 nm), reducing self-quenching and scattering interference.[1][2]

Mechanism of Action: Protonation-Enhanced Emission

Isoquinoline fluorescence is often quenched in neutral aqueous solutions due to non-radiative decay pathways (n-π* transitions).[1][2] However, protonation or binding to a rigid receptor (e.g., a metal ion or hydrophobic pocket) stabilizes the emissive π-π* state, significantly increasing Quantum Yield (Φ).[1][2] This makes the scaffold ideal for:

  • pH Sensing: Monitoring acidic organelles (lysosomes).[2]

  • "Turn-On" Probes: Low background fluorescence until bound to a target or protonated.[2]

Visualization: Tautomerism & Activation Pathway

The following diagram illustrates the equilibrium and the synthetic pathway for bioconjugation.

Isoquinoline_PathwayLactimLactim Form(1-Hydroxy)LactamLactam Form(1-Isoquinolinone)*Fluorescent Species*Lactim->Lactam Tautomerism(Polar Solvent)ActivationActivation Step(NHS/EDC)Lactam->Activation + TSTU/DIPEAor EDC/NHSNHSEsterNHS-Ester Intermediate(Reactive)Activation->NHSEster EsterificationConjugateBioconjugate(Protein-Dye)NHSEster->Conjugate + Amine (Lysine) pH 8.3

Figure 1: Tautomeric equilibrium of 1-Hydroxyisoquinoline and downstream activation workflow for bioconjugation.

Experimental Protocols

Protocol A: Synthesis of NHS-Ester (Activation)

Objective: Convert the non-reactive carboxylic acid group at position 6 into an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2]

Reagents:

  • Starting Material: 1-Hydroxyisoquinoline-6-carboxylic acid (10 mg, ~53 µmol).[1][2]

  • Activator: TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDC/NHS.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of 1-Hydroxyisoquinoline-6-carboxylic acid in 500 µL of anhydrous DMF. Ensure complete solubilization (sonicate if necessary).[2]

  • Activation: Add 1.2 equivalents of TSTU (19 mg) and 3 equivalents of DIPEA (27 µL).

    • Note: TSTU is preferred over EDC for DMF reactions as it forms the NHS ester directly with higher efficiency.[2]

  • Incubation: Stir the reaction at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS (Target Mass: ~286 Da for NHS ester).[1][2]

  • Precipitation (Optional but Recommended): Precipitate the product by adding 5 mL of ice-cold diethyl ether. Centrifuge (5000 x g, 5 min) and discard the supernatant to remove excess DIPEA/DMF.

  • Re-suspension: Redissolve the pellet in 100 µL dry DMSO. This stock solution is ready for immediate conjugation.

Protocol B: Bioconjugation to Protein (Labeling)

Objective: Label a model protein (e.g., BSA or an Antibody) with the activated isoquinoline dye.[2]

Reagents:

  • Protein: 1 mg/mL solution in PBS (pH 7.4).

  • Buffer Exchange: 0.1 M Sodium Bicarbonate buffer (pH 8.3). Crucial: Avoid primary amine buffers like Tris.[2]

  • Dye Stock: NHS-Ester from Protocol A (in DMSO).[1][2]

Step-by-Step Procedure:

  • Buffer Adjustment: Ensure the protein is in pH 8.3 buffer. If in PBS, adjust pH or dialyze.[2]

  • Molar Ratio Calculation: Aim for a 10–20 fold molar excess of Dye over Protein.[2]

    • Example: For 1 mg IgG (~150 kDa, 6.6 nmol), use ~66–130 nmol of dye.[2]

  • Reaction: Add the calculated volume of Dye Stock to the protein solution dropwise while vortexing gently.

    • Constraint: Keep final DMSO concentration < 10% to prevent protein denaturation.[2]

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Purification: Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4). The "small molecule" dye will be retained, while the labeled protein elutes first.[2]

Protocol C: Fluorescence Validation & pH Sensitivity

Objective: Confirm labeling and characterize the "Turn-On" response.[2]

Workflow:

  • Absorbance Scan: Measure Absorbance at 280 nm (Protein) and 340 nm (Isoquinoline).[2]

    • Calculation: Calculate Degree of Labeling (DOL) correcting for 280 nm overlap.

  • Fluorescence Emission Scan:

    • Excitation: 340 nm.

    • Emission Range: 360–550 nm.[2]

  • pH Titration (Functional Test):

    • Aliquot the conjugate into buffers of pH 4.0, 7.0, and 10.0.

    • Expectation: You should observe an intensity increase or spectral shift at acidic pH (protonation of the isoquinoline nitrogen or suppression of PET quenching), validating its utility as a pH sensor.[2]

Data Analysis & Troubleshooting

Quantitative Summary Table
ParameterTypical ValueNotes
Excitation Max 330–350 nmUV-compatible optics required.[1][2]
Emission Max 400–450 nmBlue channel (DAPI filter compatible).[1][2]
Stokes Shift ~80–100 nmExcellent separation of Ex/Em.[2]
Solubility DMSO, DMF, MeOHPoor in water (neutral); Good in water (basic).[1][2]
pKa (Ring N) ~5.0–6.0Fluorescence changes significantly near this pKa.[1][2]
Troubleshooting Guide
  • Issue: Low Fluorescence Signal.

    • Cause: Self-quenching due to over-labeling.[1][2]

    • Solution: Reduce Dye:Protein molar ratio during conjugation (try 5:1 instead of 20:1).

  • Issue: Precipitation during Conjugation.

    • Cause: Hydrophobicity of the isoquinoline core.

    • Solution: Ensure DMSO is <10% final volume; add the dye very slowly.[2]

  • Issue: No Spectral Shift.

    • Cause: Dye hydrolysis before conjugation.[2]

    • Solution: Use fresh anhydrous DMSO and TSTU; do not store NHS esters in aqueous buffers.[2]

References

  • Isoquinoline Fluorescence Mechanisms

    • Miskolczy, Z., et al. "Fluorescence enhancement of quinolines by protonation."[2][3] RSC Advances, 2020, 10, 29812-29821.[1][2]

  • Synthesis & Properties of Isoquinoline Derivatives

    • Kudale, A.A., et al. "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives."[2] Molecules, 2021, 26(19), 5832.[1][2]

    • [1][2]

  • Chemical Identity (PubChem)

    • National Center for Biotechnology Information.[2] "1-Hydroxyisoquinoline-6-carboxylic acid (Compound)."[1][2][4] PubChem.

    • [1][2]

  • General Bioconjugation Techniques

    • Hermanson, G. T.[2] "Bioconjugate Techniques, 3rd Edition."[2] Academic Press, 2013.[2] (Standard Industry Reference for NHS/EDC chemistry).[2]

Application Note: Strategic Functionalization of 1-Hydroxyisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-Hydroxyisoquinoline-6-carboxylic acid (1-HIQ-6-CA) , a privileged scaffold in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, HIF prolyl hydroxylase (HIF-PH) inhibitors, and kinase antagonists.

While the isoquinoline core is ubiquitous in pharmacopoeia, the 1-hydroxy-6-carboxy substitution pattern offers a unique "push-pull" electronic environment. The C1 position (lactam/lactim tautomer) serves as a hinge-binding motif or a site for aryl coupling, while the C6 carboxylate provides a vector for solvent-exposed interactions, critical for tuning solubility and pharmacokinetic (PK) properties.

Key Technical Insights
  • Tautomeric Control: The molecule exists in equilibrium between the 1-hydroxyisoquinoline (lactim) and isoquinolin-1(2H)-one (lactam) forms. Synthetic routes must be selected to lock the desired tautomer or exploit the specific reactivity of the lactim form (e.g., aromatization via chlorination).

  • Orthogonal Activation: The C1-hydroxyl and C6-carboxylate allow for orthogonal protection and functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Synthetic Workflow

The following flowchart illustrates the divergent synthesis strategy. The critical decision point is the activation of the C1 position via chlorodehydroxylation, which converts the scaffold into an electrophile suitable for palladium-catalyzed cross-couplings.

SyntheticWorkflow Start 1-Hydroxyisoquinoline- 6-carboxylic acid (Starting Material) Step1 Step 1: Fischer Esterification (Protection of C6) Start->Step1 MeOH, H2SO4, Reflux Step2 Step 2: Chlorodehydroxylation (Activation of C1) Step1->Step2 POCl3, Reflux Branch1 Route A: Pd-Catalyzed Coupling (Suzuki/Buchwald at C1) Step2->Branch1 Ar-B(OH)2, Pd(dppf)Cl2 Branch2 Route B: Nucleophilic Displacement (S_NAr at C1) Step2->Branch2 HNR2, Heat Step3 Step 3: Ester Hydrolysis (Deprotection of C6) Branch1->Step3 LiOH, THF/H2O Branch2->Step3 Final Step 4: Amide Coupling (Tail Functionalization) Step3->Final HATU, DIPEA, R-NH2

Figure 1: Divergent synthetic pathway for 1-HIQ-6-CA functionalization. The pathway prioritizes C1 activation followed by C6 extension.

Detailed Experimental Protocols

Protocol A: Scaffold Activation (Synthesis of Methyl 1-chloroisoquinoline-6-carboxylate)

Rationale: Direct chlorination of the carboxylic acid starting material with phosphoryl chloride (


) often leads to unstable acid chlorides or mixed anhydrides. We prioritize esterification first to increase solubility in organic solvents and prevent side reactions at the C6 position during the harsh chlorination step.
Step 1: Fischer Esterification
  • Reagents: 1-Hydroxyisoquinoline-6-carboxylic acid (10.0 g, 52.9 mmol), Methanol (100 mL), Sulfuric Acid (

    
    , conc., 5.0 mL).
    
  • Procedure:

    • Suspend the starting material in anhydrous methanol in a round-bottom flask.

    • Add concentrated

      
       dropwise at 0°C (exothermic).
      
    • Heat to reflux (65°C) for 12 hours. Monitor by TLC (10% MeOH in DCM).

    • Workup: Cool to room temperature. Concentrate in vacuo to remove most methanol. Pour residue into ice water (200 mL) and neutralize with saturated

      
       until pH ~8.
      
    • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

    • Yield Target: >90% (Methyl 1-hydroxyisoquinoline-6-carboxylate).

Step 2: Chlorodehydroxylation (The "Key" Step)
  • Reagents: Methyl 1-hydroxyisoquinoline-6-carboxylate (from Step 1),

    
     (5 equiv), 
    
    
    
    -Dimethylaniline (1.0 equiv, optional catalyst).
  • Procedure:

    • Place the ester in a dry flask under argon.

    • Add

      
       (neat).[1] If solubility is poor, add minimal anhydrous toluene.
      
    • Critical Process Parameter (CPP): Heat to 100°C for 3–5 hours. The reaction mixture should turn from a suspension to a clear, dark solution, indicating conversion of the lactam (C=O) to the chloro-imidate (C-Cl).

    • Safety Note: Quenching

      
       is hazardous.
      
    • Workup: Remove excess

      
       by rotary evaporation. Dilute the residue with DCM. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid 
      
      
      
      .
    • Purification: Extract with DCM (3x). Dry over

      
      . Pass through a short silica plug (eluting with 20% EtOAc/Hexanes) to remove phosphorous salts.
      
    • Product: Methyl 1-chloroisoquinoline-6-carboxylate.

Protocol B: C1-Diversification (Suzuki-Miyaura Coupling)

Application: This step installs the biaryl motif common in kinase inhibitors (e.g., ROCK or PKA inhibitors).

  • Reagents: Methyl 1-chloroisoquinoline-6-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent System: 1,4-Dioxane/Water (4:1). Degassed.

  • Procedure:

    • Combine all reagents in a sealed tube or microwave vial.

    • Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

    • Validation: Monitor disappearance of the aryl chloride by LCMS.

    • Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Purify via flash chromatography.

Protocol C: C6-Tail Extension (Amidation)

Application: Modulating solubility and targeting solvent-exposed pockets (e.g., the "glycine" region in HIF-PH inhibitors).

  • Hydrolysis: Treat the Suzuki product with LiOH (3 equiv) in THF/Water (1:1) at RT for 4 hours. Acidify to pH 3 to precipitate the free acid.

  • Coupling:

    • Dissolve the free acid in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

    • Add the amine (e.g., N-methylpiperazine, glycine methyl ester).

    • Stir at RT for 2–12 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application Case Study: PARP-1 Inhibition

Isoquinolin-1(2H)-ones are potent PARP inhibitors. The 1-hydroxy tautomer mimics the amide moiety of nicotinamide (


), the natural substrate of PARP.

Design Logic:

  • Pharmacophore: The lactam (NH-C=O) of the isoquinolinone core forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Modification: Unlike the chlorination route above, PARP inhibitor synthesis retains the 1-one (lactam) functionality.

  • Protocol Adjustment: Instead of chlorinating C1, the synthesis proceeds directly from Step 1 (Ester) to Step 3 (Hydrolysis) and Step 4 (Amidation) . The C1-position remains as the carbonyl/hydroxyl tautomer to bind the catalytic site.

Comparative Data: 1-Chloro vs. 1-Oxo Derivatives
Property1-Chloro Derivative (Kinase Route)1-Oxo Derivative (PARP Route)
Electronic State Electron-deficient aromatic ringElectron-rich lactam system
Key Interaction Hydrophobic/

-stacking
H-bond Donor/Acceptor pair
Solubility High (Lipophilic)Moderate (Polar)
Primary Target ROCK1, PKA, VEGFRPARP-1, PARP-2

Mechanism of Action Visualization

The following diagram illustrates the structural mapping of the 1-HIQ-6-CA scaffold against the PARP-1 binding pocket.

PARP_Binding Scaffold Isoquinolin-1(2H)-one Core C6_Tail C6-Amide Tail (Solubilizing Group) Scaffold->C6_Tail Covalent Link Gly863 Gly863 (Backbone NH) Scaffold->Gly863 H-Bond Acceptor (C=O) Ser904 Ser904 (Hydroxyl) Scaffold->Ser904 H-Bond Donor (NH) Solvent Solvent Exposed Region C6_Tail->Solvent Van der Waals / Solvation

Figure 2: Pharmacophore mapping of the isoquinolinone scaffold within the PARP-1 active site. The C1-lactam mimics nicotinamide, while the C6-tail extends towards the solvent front.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22128831, Isoquinoline-6-carboxylic acid. Retrieved from [Link][2]

  • Pahwa, R., et al. (2011). 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2).[3][4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxyisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-hydroxyisoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic compound. The synthesis of substituted isoquinolines can be challenging, and this resource aims to address common issues encountered during the experimental process.

I. Proposed Synthetic Pathway: A Multi-Step Approach

Given the absence of a direct, one-pot synthesis for 1-hydroxyisoquinoline-6-carboxylic acid in readily available literature, a plausible multi-step synthetic route is proposed, leveraging well-established organic transformations. This pathway is designed to be robust and adaptable, with checkpoints for characterization and purification.

Synthesis_Workflow A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(dibromomethyl)-3-nitrobenzoate B->C Bromination (NBS, AIBN) D Methyl 4-formyl-3-nitrobenzoate C->D Hydrolysis (AgNO₃, Acetone/H₂O) E Methyl 3-amino-4-formylbenzoate D->E Reduction (Fe, NH₄Cl) F 1-Hydroxyisoquinoline-6-carboxylic acid Methyl Ester E->F Pomeranz-Fritsch Cyclization (Glyoxal diethyl acetal, H₂SO₄) G 1-Hydroxyisoquinoline-6-carboxylic acid F->G Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic workflow for 1-Hydroxyisoquinoline-6-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific challenges that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

Q1: My esterification of 4-methyl-3-nitrobenzoic acid is incomplete, and I have a significant amount of starting material remaining. What could be the cause?

A1: Incomplete esterification is a common issue. The primary causes are often related to equilibrium limitations and insufficient catalysis.

  • Causality: Fischer esterification is a reversible reaction. The presence of water, either from the reagents or formed during the reaction, can shift the equilibrium back towards the starting materials. Additionally, insufficient acid catalyst will result in a slow reaction rate.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Use anhydrous methanol and concentrated sulfuric acid. Dry your glassware thoroughly before use.

    • Increase Catalyst Concentration: A catalytic amount of sulfuric acid is typically 5-10 mol%. If the reaction is sluggish, a slight increase may be beneficial.

    • Drive the Equilibrium: Use a large excess of methanol, which acts as both a reactant and a solvent, to push the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus.

    • Reaction Time and Temperature: Refluxing for an extended period (4-6 hours) is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Benzylic Bromination

Q2: The bromination of methyl 4-methyl-3-nitrobenzoate is giving me a mixture of products, and the desired dibrominated product is in low yield.

A2: Controllling the degree of benzylic bromination can be challenging. Over-bromination or competing reactions can occur.

  • Causality: Free radical bromination at the benzylic position is initiated by a radical initiator like AIBN. The stoichiometry of N-bromosuccinimide (NBS) is critical. Using less than two equivalents will result in a mixture of mono- and di-brominated products. Excess NBS or prolonged reaction times can lead to over-bromination or other side reactions. The reaction is also sensitive to light and temperature.

  • Troubleshooting:

    • Control Stoichiometry: Use slightly more than two equivalents of NBS to ensure complete dibromination.

    • Initiator Concentration: A catalytic amount of AIBN is sufficient. Too much initiator can lead to uncontrolled reactions.

    • Temperature and Light: Maintain a consistent reflux temperature and protect the reaction from strong light to ensure a steady rate of radical initiation.

    • Solvent: Use a non-polar solvent like carbon tetrachloride or cyclohexane.

Step 3: Hydrolysis to the Aldehyde

Q3: The hydrolysis of the dibromomethyl group to the aldehyde is sluggish, and I am observing side products.

A3: The hydrolysis of a benzylic dibromide to an aldehyde requires careful control of conditions to avoid over-oxidation or other unwanted reactions.

  • Causality: Silver nitrate in aqueous acetone is a common method for this transformation. The reaction proceeds via the formation of a geminal diol which then dehydrates to the aldehyde. If the conditions are too harsh or the reaction time is too long, oxidation to the carboxylic acid can occur.

  • Troubleshooting:

    • Reaction Temperature: Perform the reaction at a moderate temperature, typically refluxing in aqueous acetone.

    • Monitor Progress: Closely monitor the reaction by TLC. Once the starting material is consumed, work up the reaction promptly to avoid over-oxidation.

    • Alternative Methods: If silver nitrate proves problematic, consider other hydrolysis methods, such as using sodium carbonate in aqueous dioxane.

Step 4: Reduction of the Nitro Group

Q4: My reduction of the nitro group to an amine is giving a low yield, and the product is difficult to purify.

A4: The reduction of an aromatic nitro group in the presence of an aldehyde can be complicated by side reactions.

  • Causality: Iron powder in the presence of an acid source like ammonium chloride is a classic and effective method for nitro group reduction. However, the aldehyde group can also be reduced under certain conditions. The product, an aminobenzaldehyde, can be prone to self-condensation or oxidation.

  • Troubleshooting:

    • Reaction Conditions: The reaction is typically carried out in a mixture of ethanol and water at reflux. Ensure vigorous stirring to keep the iron powder suspended.

    • pH Control: The ammonium chloride helps to maintain a slightly acidic pH, which is optimal for the reduction.

    • Work-up: After the reaction is complete, filter the mixture hot to remove the iron salts. The product is often sensitive, so it's best to proceed to the next step as quickly as possible.

    • Alternative Reducing Agents: If iron is not effective, consider other chemoselective reducing agents such as sodium dithionite (Na₂S₂O₄).

Step 5: Pomeranz-Fritsch Cyclization

Q5: The Pomeranz-Fritsch cyclization to form the isoquinoline ring is giving a very low yield or failing completely.

A5: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and yields can vary widely.[1][2]

  • Causality: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] The strength of the acid is critical; it needs to be strong enough to promote cyclization but not so harsh that it causes decomposition or side reactions.[5] The electronic nature of the substituents on the benzene ring also plays a significant role.

  • Troubleshooting:

    • Acid Catalyst: Concentrated sulfuric acid is the classic catalyst.[3] However, other acids such as polyphosphoric acid (PPA) or Eaton's reagent can sometimes give better yields. A stepwise approach, first forming the Schiff base and then adding the strong acid, can also be beneficial.

    • Temperature Control: The reaction often requires heating, but excessive temperatures can lead to charring and decomposition. A temperature range of 60-100 °C is a good starting point.

    • Protecting Groups: The presence of the carboxylic acid group (as its methyl ester) can influence the electronic properties of the ring and may affect the cyclization.

    • Alternative Reagents: The use of glyoxal diethyl acetal is a common approach. Ensure its purity and use it in a slight excess.

Pomeranz_Fritsch_Mechanism cluster_0 Pomeranz-Fritsch Reaction Mechanism A Methyl 3-amino-4-formylbenzoate C Schiff Base Intermediate A->C + B Glyoxal diethyl acetal B->C D Protonated Schiff Base C->D H⁺ E Cyclized Intermediate D->E Intramolecular Electrophilic Aromatic Substitution F 1-Hydroxyisoquinoline-6-carboxylic acid Methyl Ester E->F - H₂O, - EtOH

Sources

Troubleshooting inconsistent results in assays with 1-Hydroxyisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Senior Application Scientist Verified Subject: Troubleshooting inconsistent potency (


), solubility limits, and spectral interference.
Molecule ID:  1-Hydroxyisoquinoline-6-carboxylic acid (1-HIQ-6-COOH)
Primary Application:  HIF Prolyl Hydroxylase (PHD) Inhibition / 2-Oxoglutarate mimicry.

Executive Summary

You are likely encountering inconsistent data due to the "Triple Threat" inherent to isoquinoline scaffolds: pH-dependent tautomerism , limited aqueous solubility , and intrinsic fluorescence .

1-HIQ-6-COOH is not a static molecule; it is a dynamic chemical probe. It functions as a 2-oxoglutarate (2-OG) mimetic, binding to the active site Iron (Fe²⁺) of HIF prolyl hydroxylases. However, its efficacy is strictly governed by the protonation state of the carboxylic acid and the tautomeric equilibrium of the isoquinoline ring.

This guide moves beyond basic "check your pipette" advice to address the physicochemical realities of this compound.

Module 1: The "Phantom" Potency (pH & Tautomerism)

Symptom: Your


 shifts significantly (e.g., >5-fold) between assay runs or when changing buffer batches, despite identical compound concentrations.

Root Cause: Lactam-Lactim Tautomerism. 1-HIQ-6-COOH exists in equilibrium between the 1-hydroxy (lactim) and 1-oxo (lactam) forms. The biological target (PHD enzyme) often preferentially binds one specific tautomer. This equilibrium is highly sensitive to pH. A shift of just 0.2 pH units in your buffer can alter the ratio of the active species, artificially inflating or deflating your potency data.

Diagnostic Protocol:

  • Measure Final Assay pH: Do not trust the buffer label. Measure the pH after adding the compound, especially at high concentrations (the carboxylic acid moiety can acidify weak buffers).

  • Buffer Strength Check: Ensure your buffer (HEPES/Tris) concentration is

    
     50 mM to buffer the acidic compound.
    

The Fix: Strict pH Standardization

  • Standard: Maintain pH 7.4

    
     0.05 for all enzymatic assays.
    
  • Validation: If

    
     drift persists, test the compound in a buffer with a different ionization range (e.g., switch from Phosphate to HEPES) to rule out buffer-specific catalysis of tautomerization.
    

Tautomerism cluster_0 pH Sensitive Equilibrium Lactim 1-Hydroxy Form (Lactim) Less Polar Lactam 1-Oxo Form (Lactam) Biologically Active? Lactim->Lactam pH 7.4 (Favored) Target HIF-PHD Active Site (Fe2+ Pocket) Lactim->Target Reduced Affinity Lactam->Lactim Acidic pH / Organic Solvent Lactam->Target High Affinity Binding caption Fig 1. The Lactam-Lactim equilibrium dictates effective concentration. Variations in pH shift the population away from the active binder.

Module 2: The "Invisible" Precipitate (Solubility)

Symptom: Potency plateaus or drops off at high concentrations (the "bell-shaped" dose-response), or you see high variability between technical replicates.

Root Cause: "Crash-out" upon aqueous dilution. Isoquinoline carboxylic acids are soluble in DMSO but have poor solubility in aqueous buffers (often < 500 µM). When you pipette 100% DMSO stock directly into the buffer, the compound precipitates microscopically before it can disperse. These micro-aggregates are often invisible to the naked eye but cause Pan-Assay Interference (PAINS) by sequestering enzyme or scattering light.

The Fix: The Intermediate Dilution Method Do not dilute directly from 10 mM DMSO stock to assay buffer. Use an intermediate step to lower the kinetic barrier to solvation.

Step-by-Step Protocol:

  • Stock: Start with 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into 50% DMSO / 50% Water (not buffer yet). This creates a 1 mM solution in 55% DMSO.

    • Why? The water content forces hydration shells to form while the high DMSO keeps it soluble.

  • Final: Dilute this intermediate into your Assay Buffer to reach the working concentration (e.g., 100 µM, final DMSO ~5%).

  • Validation: Spin down the final dilution at 10,000 x g for 5 minutes. Measure absorbance of the supernatant. If Absorbance drops compared to the pre-spin sample, you have precipitation.

Solubility Data Table

Solvent SystemSolubility Limit (Approx.)Comment
100% DMSO > 20 mg/mLStable for months at -20°C.
100% Ethanol ~ 5 mg/mLLower solubility than DMSO.
PBS (pH 7.2) < 0.5 mg/mLCritical Risk Zone. Requires pre-dissolution in DMSO.
50% DMSO / PBS ~ 0.5 - 1.0 mg/mLUse for intermediate dilution steps.

Module 3: Spectral Interference (Fluorescence)

Symptom: In fluorescence-based assays (e.g., TR-FRET, FI), the background signal increases with compound concentration, or you get "negative inhibition" values.

Root Cause: Intrinsic Fluorescence. Isoquinoline derivatives are classic fluorophores. They often absorb in the UV (230-330 nm) and emit in the blue/green region (350-450 nm). If your assay uses a readout in this range (e.g., detecting a fluorescent product), the compound itself will mask the signal.

The Fix: Spectral Scanning & Red-Shifted Assays

  • The "Blank" Check: Run a "Compound Only" control (Compound + Buffer, No Enzyme).

    • If Fluorescence (Compound) > Fluorescence (Buffer), you have interference.

  • Inner Filter Effect: If your compound absorbs at the excitation wavelength of your fluorophore, it will "steal" the light, making the enzyme appear inhibited when it is not.

    • Check: Measure the UV-Vis absorbance of the compound at your assay's excitation wavelength. If OD > 0.1, you have an inner filter effect.

Module 4: Metal Chelation (Mechanism vs. Artifact)

Symptom: The


 changes depending on the concentration of Iron (Fe²⁺) or 2-Oxoglutarate in the buffer.

Root Cause: Competitive Chelation. 1-HIQ-6-COOH inhibits HIF-PHD by binding to the active site Iron. However, if your buffer contains excess free Iron, the compound will chelate the free iron in solution before it ever reaches the enzyme. Conversely, if the buffer is iron-deficient, the compound appears more potent.

The Fix: Controlled Metal Environment

  • Avoid EDTA: Do not use EDTA/EGTA in the assay buffer; it strips the iron from the enzyme.

  • Iron Supplementation: Use a fixed, physiological concentration of FeSO₄ (typically 1-5 µM) and Ascorbate (to keep Iron in the 2+ state).

  • Order of Addition:

    • Buffer + Enzyme

    • Compound (Pre-incubate 10 mins to allow active site binding)

    • Start Reaction with 2-Oxoglutarate + Substrate (HIF peptide).

    • Reasoning: This ensures the inhibitor competes fairly for the active site rather than chelating substrate in bulk solution.

Visual Workflow: Optimized Assay Setup

AssayOptimization cluster_solubility Solubility Control cluster_assay Assay Reaction Start Start: 10mM Stock (DMSO) Step1 Intermediate Dilution (50% DMSO / 50% Water) Start->Step1 Step2 Final Buffer Dilution (Ensure <1% DMSO final) Step1->Step2 Check1 Centrifugation Check (Spin @ 10k x g) Step2->Check1 Check1->Start Precipitate? Use lower conc. Step3 Add Enzyme + Fe(II) + Ascorbate Check1->Step3 No Precipitate Step4 Incubate 15 mins (Equilibrium Binding) Step3->Step4 Step5 Add Substrate (2-OG + Peptide) Step4->Step5 caption Fig 2. Optimized workflow to prevent precipitation and ensure kinetic equilibrium.

References

  • HIF-Prolyl Hydroxylase Inhibition Mechanism

    • Molecule acts as a 2-oxoglutarate competitive inhibitor binding to the active site iron.
    • Source:

  • Solubility & Preparation

    • Isoquinoline-3-carboxylic acid (analog) solubility data: ~0.5 mg/mL in PBS/DMSO mixtures.[1][2][3][4]

    • Source:

  • Fluorescence Interference

    • Isoquinoline derivatives exhibit pH-dependent fluorescence which can interfere with UV/Blue readouts.
    • Source:

  • Aggregation & Assay Interference (PAINS)

    • Small planar molecules can form colloidal aggregates at micromolar concentr
    • Source:

Sources

Technical Support Center: Purification of 1-Hydroxyisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-Hydroxyisoquinoline-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic compound. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 1-Hydroxyisoquinoline-6-carboxylic acid that are critical to understanding its behavior during purification.

Q1: What are the key physicochemical properties of 1-Hydroxyisoquinoline-6-carboxylic acid that influence purification?

A1: Understanding the molecule's inherent properties is the first step to designing a robust purification strategy. Three features are paramount:

  • Amphoteric Nature: The molecule possesses both a weakly acidic phenolic hydroxyl group and a more acidic carboxylic acid group, alongside a weakly basic isoquinoline nitrogen (pKa of the parent isoquinoline is ~5.14)[1]. This allows for significant changes in solubility with pH, which is a powerful tool for purification via extractions or pH-swing crystallization.

  • Tautomerism: The 1-hydroxyisoquinoline moiety exists in a tautomeric equilibrium with its amide form, 1(2H)-isoquinolinone[2]. This equilibrium can be influenced by the solvent and pH, affecting the molecule's polarity, hydrogen bonding capability, and crystal packing. The isoquinolinone form is generally more polar.

  • Limited Solubility: The compound is reported to be slightly soluble in water but soluble in polar organic solvents like DMSO and methanol[3]. This low aqueous solubility at its isoelectric point, combined with its planar, rigid structure, makes it a prime candidate for crystallization, but challenging for chromatography in certain systems.

Here is a summary of its key properties:

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃[3]
Molecular Weight189.17 g/mol [3]
AppearanceOff-white to light yellow solid powder[3]
Melting Point245-248 °C[3]
SolubilitySlightly soluble in water; Soluble in DMSO, Methanol[3]
pH in solutionNeutral to slightly acidic[3]
Q2: What are the likely impurities I should expect from a typical synthesis?

A2: Impurities are largely dependent on the synthetic route. For isoquinoline derivatives, routes like the Pomeranz–Fritsch–Bobbitt or Bischler-Napieralski are common[4][5]. Potential impurities could include:

  • Unreacted Starting Materials: Precursors to the isoquinoline core.

  • Reaction Intermediates: Incompletely cyclized or dehydrated products.

  • Positional Isomers: If the precursors allow for cyclization at different positions.

  • Over-alkylation or other side-products: Depending on the specific reagents used.

  • Reagents: Catalysts (e.g., palladium) or acids/bases used in the reaction[6].

A preliminary analysis by LC-MS and ¹H NMR is crucial to identify the nature of the impurities, which will guide the selection of the most appropriate purification method.

Q3: How does the 1-hydroxy/1-oxo tautomerism affect purification?

A3: The tautomerism between the 1-hydroxy and the 1-oxo (isocarbostyril) forms directly impacts the molecule's polarity and hydrogen bonding ability[2]. The 1-oxo form has a highly polar amide bond, which can increase its affinity for polar stationary phases like silica gel, potentially leading to significant tailing during column chromatography. In solution, the equilibrium between these two forms can mean you are trying to purify a "moving target." For crystallization, it's crucial to use a solvent system that favors one tautomer to promote the formation of a well-ordered crystal lattice.

Troubleshooting Purification Challenges

This section provides direct answers and protocols for common issues encountered during the purification of 1-Hydroxyisoquinoline-6-carboxylic acid.

Issue 1: My crude product has low purity with multiple spots on TLC/peaks in LCMS.

This is the most common challenge, indicating the presence of starting materials, byproducts, or degradation. A multi-step approach is often required.

Logical Flow for Purification Method Selection

The following flowchart outlines a decision-making process for selecting the best purification strategy based on the nature of the impurities.

Purification_Workflow cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Method Selection cluster_2 Step 3: Purity Check & Final Product Start Crude Product Analysis Analyze by TLC / LC-MS Start->Analysis Decision Are impurities acidic/basic? Analysis->Decision Extraction Perform Acid-Base Extraction Decision->Extraction Yes Crystallization Attempt Recrystallization Decision->Crystallization No (Different Polarity) Chromatography Use Chromatography (HILIC / RP-HPLC) Decision->Chromatography No (Similar Polarity) PurityCheck Check Purity (>98%?) Extraction->PurityCheck Crystallization->PurityCheck Chromatography->PurityCheck Final Pure Product PurityCheck->Final Yes Retry Re-purify with alternative method PurityCheck->Retry No Retry->Decision

Caption: Decision workflow for purification strategy.

Solution A: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral or differently charged impurities. The carboxylic acid is significantly more acidic than the phenolic hydroxyl group, allowing for selective extraction.

Acid_Base_Extraction cluster_extraction Extraction Funnel cluster_precipitation Precipitation Beaker start 1. Dissolve crude product in Ethyl Acetate (EtOAc) add_bicarb 2. Add aq. NaHCO₃ solution (pH ~8.5) and shake start->add_bicarb phase_sep 3. Separate Layers add_bicarb->phase_sep org_layer Organic Layer: Neutral & Basic Impurities (Discard) phase_sep->org_layer Top aq_layer Aqueous Layer: Sodium 1-hydroxyisoquinoline- 6-carboxylate (Product Salt) phase_sep->aq_layer Bottom add_acid 4. Cool aqueous layer in ice bath & slowly add 1M HCl aq_layer->add_acid check_ph 5. Adjust to pH 3-4 (Precipitate forms) add_acid->check_ph filtration 6. Filter solid, wash with cold water, and dry check_ph->filtration end_product Pure Product filtration->end_product

Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc). If solubility is poor, a co-solvent like THF may be required.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic phase. Repeat the extraction 2-3 times.

  • Back-Wash (Optional): Combine the aqueous layers and wash with a fresh portion of EtOAc to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. The product will precipitate out as its isoelectric point is reached (typically pH 3-5).

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the solid under high vacuum to yield the purified product.

Solution B: Purification by Recrystallization

If impurities have different solubilities than the desired product, recrystallization is an effective and scalable method[7].

Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at reflux. An ideal single solvent will dissolve the product when hot but not when cold. More likely, a binary solvent system will be needed. Good candidates include Methanol/Water, Ethanol/Water, or DMSO/Water.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the "good" solvent (e.g., Methanol) at reflux to achieve complete dissolution.

  • Clarification (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the "poor" solvent (e.g., Water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Issue 2: My compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This is common with impure compounds or when cooling is too rapid.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Ensure the solution cools as slowly as possible to give molecules time to arrange into a crystal lattice. Insulating the flask can help.

  • Increase Solvent Volume: The concentration of the product might be too high. Add a small amount of the "good" solvent to the hot solution before cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent system may not be appropriate. Repeat the solvent screening process.

Issue 3: I have low recovery or significant tailing during silica gel chromatography.

The polar, amphoteric nature of 1-Hydroxyisoquinoline-6-carboxylic acid makes standard silica gel chromatography challenging. The molecule can bind irreversibly to the acidic silica surface, leading to poor recovery and broad, tailing peaks.

Recommended Solutions:

  • Reverse-Phase Chromatography (RP-HPLC): This is often a better choice. The stationary phase (e.g., C18) is non-polar, and a polar mobile phase is used.

    • Starting Conditions:

      • Column: C18 silica

      • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol

      • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase. The acid modifier is crucial to keep the carboxylic acid protonated and ensure sharp peak shapes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds[8][9]. It uses a polar stationary phase (like bare silica or a bonded diol phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This provides an alternative selectivity to reverse-phase.

    • Principle: A water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).

References

  • Purification of isoquinoline. (n.d.). Google Patents.
  • Kovács, L., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3357. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-1-carboxylic acid. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1(2H)-Isoquinolinone. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • A B Enterprises. (n.d.). 1-hydroxyisoquinoline-6-carboxylicacid. Tradeindia. Retrieved February 3, 2026, from [Link]

  • Gilchrist, T. L. (2001). Product Class 5: Isoquinolines.Science of Synthesis, 15, 653-818.
  • Gherghel, S., et al. (2022). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews, 122(1), 109-204. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline-6-carboxylic acid. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Grabowski, S. J. (2011). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.Journal of Molecular Structure, 994(1-3), 229-234.
  • Gu, H., et al. (2021). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Metabolites, 11(8), 517. Available from: [Link]

  • Burrell, G. J., & Hurtubise, R. J. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 60(19), 2178-2182. Available from: [Link]

  • Kumar, A., et al. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 29(1), 123. Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved February 3, 2026, from [Link]

Sources

Stability of 1-Hydroxyisoquinoline-6-carboxylic acid in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Hydroxyisoquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Hydroxyisoquinoline-6-carboxylic acid that influence its stability?

A1: The stability of 1-Hydroxyisoquinoline-6-carboxylic acid is primarily governed by two functional groups: the carboxylic acid at the 6-position and the 1-hydroxy group on the isoquinoline ring. A critical aspect of the 1-hydroxyisoquinoline moiety is its existence in a tautomeric equilibrium with its keto form, 1(2H)-isoquinolinone.[1][2] This lactam-lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms, plays a significant role in the molecule's reactivity and stability.[3][4] The carboxylic acid group is also pH-sensitive, existing in its protonated form in acidic conditions and as a carboxylate anion in basic conditions.[5] The interplay between these two features dictates the overall behavior of the compound in different chemical environments.

Q2: How does the stability of 1-Hydroxyisoquinoline-6-carboxylic acid differ in acidic versus basic conditions?

A2: The stability of 1-Hydroxyisoquinoline-6-carboxylic acid is expected to vary significantly with pH due to the presence of both acidic and basic functional groups.

  • In acidic conditions: The carboxylic acid group will be protonated (-COOH), and the isoquinoline nitrogen is susceptible to protonation. This can influence the electron density and reactivity of the entire molecule. While generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to degradation, such as hydrolysis of the lactam form or decarboxylation, although specific data for this compound is limited.[6][7]

  • In basic conditions: The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO-), which is generally stable.[5] The 1-hydroxy group can also be deprotonated under strongly basic conditions. The lactam form is typically more prevalent in polar, protic solvents.[3] Some isoquinoline derivatives can be susceptible to base-catalyzed hydrolysis or other degradation pathways, especially at elevated temperatures.[8][9]

Q3: What is the significance of the lactam-lactim tautomerism of 1-Hydroxyisoquinoline-6-carboxylic acid?

A3: The lactam-lactim tautomerism is a crucial characteristic of 1-hydroxyisoquinolines.[1][3] The equilibrium between the enol (lactim) and keto (lactam) forms can be influenced by solvent polarity and pH.[3] The dominant tautomeric form will dictate the molecule's hydrogen bonding capacity, aromaticity, and overall shape, which in turn affects its biological activity and interactions with other molecules.[1] In many cases, the lactam form is thermodynamically more stable.[1] Understanding this equilibrium is essential for interpreting analytical data and for predicting the compound's behavior in different experimental setups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent reaction yields or kinetics Degradation of 1-Hydroxyisoquinoline-6-carboxylic acid due to pH instability.- Buffer your reaction mixture to maintain a stable pH. - Prepare solutions of the compound fresh before use. - Consider performing a preliminary stability study under your specific reaction conditions (see Experimental Protocols section).
Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Formation of degradation products.- Analyze the unexpected peaks by mass spectrometry (MS) to identify their molecular weights. - Based on the pH of your sample, consider potential degradation pathways such as hydrolysis or decarboxylation. - Adjust your experimental or storage conditions to minimize their formation.
Low assay value for the starting material The compound may have degraded during storage or handling.- Re-test the purity of your starting material using a validated analytical method. - If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions (cool, dry, dark, and under an inert atmosphere if possible).
Precipitate formation in solution Formation of a less soluble species, such as the protonated form in highly acidic media or a salt in certain buffer systems.- Characterize the precipitate. - Adjust the pH or solvent system to improve solubility. - Be mindful of the pKa values of the compound when preparing solutions.

Chemical Structures and Equilibria

pH-Dependent Forms and Tautomerism

The following diagram illustrates the key equilibria of 1-Hydroxyisoquinoline-6-carboxylic acid in acidic and basic conditions.

G cluster_acidic Acidic Conditions (Low pH) cluster_basic Basic Conditions (High pH) Acid_Lactim 1-Hydroxyisoquinoline-6-carboxylic acid (Lactim, Protonated COOH) Acid_Lactam 1(2H)-Isoquinolinone-6-carboxylic acid (Lactam, Protonated COOH) Acid_Lactim->Acid_Lactam Tautomerization Base_Lactam 1(2H)-Isoquinolinone-6-carboxylate (Lactam, Deprotonated COO-) Acid_Lactam->Base_Lactam Deprotonation (Increasing pH) Base_Lactim 1-Hydroxyisoquinoline-6-carboxylate (Lactim, Deprotonated COO-) Base_Lactim->Base_Lactam Tautomerization Base_Lactam->Acid_Lactam Protonation (Decreasing pH)

Caption: pH-dependent forms and tautomeric equilibrium of the compound.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11][12]

Objective: To evaluate the stability of 1-Hydroxyisoquinoline-6-carboxylic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

Materials:

  • 1-Hydroxyisoquinoline-6-carboxylic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Hydroxyisoquinoline-6-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with water and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.[13][14] A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Workflow for Stability Testing

G start Start: Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc_analysis Analyze by Stability-Indicating HPLC dilute->hplc_analysis data_analysis Analyze Data: - % Degradation - Identify Degradants hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Sources

Technical Support Center: Isoquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions and Optimization in Isoquinoline Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist[1]

Introduction

Welcome to the Isoquinoline Synthesis Support Center. The isoquinoline scaffold is ubiquitous in natural products (e.g., papaverine, berberine) and pharmaceuticals (e.g., fasudil).[1] However, constructing this bicycle often leads to specific, repeatable failure modes depending on the methodology employed.[1]

This guide moves beyond standard textbook descriptions to address the why and how of failure. We focus on the causality of side reactions—regioisomeric scrambling, retro-aldol type fragmentations, and oxidation failures—and provide self-validating protocols to circumvent them.[1]

Module 1: The Bischler-Napieralski Cyclization

Core Mechanism: Cyclodehydration of


-phenethylamides to 3,4-dihydroisoquinolines (DHIQ), followed by oxidation.[1][2][3]
Critical Side Reaction: The Retro-Ritter Fragmentation

Symptom: Low yield of DHIQ, presence of styrene derivatives and nitriles in the crude mixture.[1] Diagnosis: Under harsh Lewis acid conditions (e.g., refluxing POCl


 or P

O

), the intermediate nitrilium ion can undergo a fragmentation pathway instead of the desired Friedel-Crafts cyclization.[1] This is effectively a "Retro-Ritter" reaction.

Troubleshooting & Prevention:

  • Root Cause: High temperature promotes entropy-driven fragmentation.[1] Lack of electron-donating groups (EDGs) on the aromatic ring slows the rate of cyclization, allowing the fragmentation pathway to dominate.[1]

  • Solution 1 (Solvent Switch): Switch from refluxing toluene/xylene to acetonitrile . Acetonitrile acts as a "sacrificial" nitrile source or stabilizes the nitrilium intermediate, shifting the equilibrium away from fragmentation.[1]

  • Solution 2 (Mild Activation): Use Tf

    
    O (Triflic anhydride)  with 2-chloropyridine  at low temperatures (0 °C to RT). This generates the imidoyl triflate, which is highly reactive and cyclizes at temperatures too low for fragmentation to occur.[1]
    
Visualization: Bischler-Napieralski Failure Modes

BN_Failure Start Amide Precursor Imidoyl Imidoyl Intermediate (Reactive) Start->Imidoyl POCl3/Tf2O Nitrilium Nitrilium Ion Imidoyl->Nitrilium - O-LG DHIQ 3,4-Dihydroisoquinoline (Target) Nitrilium->DHIQ Cyclization (Favored by EDGs) Styrene Styrene + Nitrile (Side Product) Nitrilium->Styrene Retro-Ritter (Favored by Heat/No EDGs)

Caption: Kinetic competition between cyclization (green) and Retro-Ritter fragmentation (red) in Bischler-Napieralski synthesis.

Module 2: The Pictet-Spengler Reaction

Core Mechanism: Condensation of


-arylethylamine with an aldehyde/ketone to form an iminium ion, which undergoes intramolecular electrophilic aromatic substitution.[1][2][4][5]
Critical Issue: Regioselectivity (The "Para" vs. "Ortho" Problem)

Symptom: Formation of isomeric mixtures when using meta-substituted substrates.[1] Diagnosis: With a substituent at the meta position of the arylethylamine (e.g., 3-methoxy), cyclization can occur para (position 6) or ortho (position 8) to the substituent.[1]

Technical Insight:

  • Electronic Control: The "para" closure (forming the 6-substituted isoquinoline) is generally electronically favored due to less steric hindrance and better orbital overlap in the transition state (the "Pictet-Spengler rule").

  • Steric Control: If the meta substituent is bulky (e.g., -OBn, -OiPr), para closure is almost exclusive.[1]

  • Exceptions: Hydroxyl groups can sometimes direct ortho via hydrogen bonding with the iminium nitrogen, though this is rare in uncatalyzed systems.[1]

Q: How do I force the "unnatural" regioisomer? A: You cannot easily override the electronic bias in a standard P-S reaction.[1]

  • Strategy: Use a blocking group (e.g., Bromine or Iodine) at the para-position to force cyclization to the ortho-position.[1] The halogen can be removed later via hydrogenolysis or used for cross-coupling.[1]

Data: Substituent Effects on Regioselectivity
Substituent (Meta)Major Product PositionRatio (Para:Ortho)Notes
-OH6 (Para)~60:40 to 90:10Solvent dependent; protic solvents favor para.[1]
-OMe6 (Para)>95:5Strong electronic preference.[1]
-Me6 (Para)~70:30Weaker directing effect than alkoxy.[1]
-BrMixed~50:50Weak deactivator; poor selectivity.[1]

Module 3: The Pomeranz-Fritsch Reaction

Core Mechanism: Acid-catalyzed cyclization of benzalaminoacetals.[1][4]

Critical Side Reaction: Oxazole Formation

Symptom: Product has correct mass but incorrect NMR (missing CH


 signals of isoquinoline ring), or formation of a stable, non-cyclized aldehyde.[1]
Diagnosis:  When electron-withdrawing groups (EWGs) are present on the aromatic ring, the benzylic carbocation intermediate is destabilized.[1] Alternatively, the intermediate can undergo dehydrogenation to form an oxazole .[1][4]

Troubleshooting Protocol (Bobbitt Modification): Do not use the standard Pomeranz-Fritsch conditions (strong acid, heat) for electron-deficient rings.

  • Step 1: React the benzaldehyde with aminoacetal and reduce the imine in situ (NaBH

    
    ) to the benzylamine.
    
  • Step 2: Protect the amine (e.g., Tosyl group).

  • Step 3: Cyclize using acid (6M HCl/dioxane). The tosyl group increases the electrophilicity of the acetal carbon and prevents oxazole formation.[1]

Module 4: Metal-Catalyzed C-H Activation

Core Mechanism: Transition metal (Rh, Ru, Co) directed C-H activation of oximes or imidates followed by alkyne insertion.[1][6]

Critical Side Reaction: Proto-demetallation vs. Insertion

Symptom: Recovery of starting material or hydrolyzed directing group, despite active catalyst.[1] Diagnosis: The rate of alkyne insertion is slower than the rate of protonolysis of the metal-carbon bond (often caused by moisture) or the directing group is binding too tightly (poisoning).[1]

Optimization Table:

VariableRecommendationRationale
Solvent TFE (Trifluoroethanol) or HFIPFluorinated alcohols stabilize the cationic metal species and facilitate C-H cleavage via CMD (Concerted Metalation-Deprotonation).[1]
Additives Cu(OAc)

or Ag salts
Oxidants are required to regenerate the catalyst in oxidative couplings.
Directing Group Pivaloyl vs. AcetylBulky groups (Pivaloyl) often prevent over-coordination and facilitate product release.

Experimental Protocol: Robust Bischler-Napieralski Synthesis

Standardized for 10 mmol scale. Validated for electron-rich substrates.[1]

Reagents:

  • Phenethylamide precursor (10 mmol)

  • POCl

    
     (Phosphorus oxychloride) - Freshly distilled recommended[1]
    
  • Acetonitrile (Dry)

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Dissolution: Dissolve the amide (10 mmol) in dry acetonitrile (20 mL). Note: If solubility is poor, gentle warming is permitted.[1]

  • Activation: Add POCl

    
     (30 mmol, 3 equiv) dropwise at room temperature.
    
    • Checkpoint: Solution may turn slight yellow.[1] Darkening to black immediately indicates impurities or extreme exotherm—cool on ice if necessary.

  • Cyclization: Heat to reflux (82 °C) for 2-4 hours.

    • Monitoring: Monitor by TLC. The amide usually runs lower than the DHIQ product.[1]

  • Workup (Critical):

    • Cool to RT.

    • Quench: Pour the reaction mixture slowly into ice-cold NaOH (10% aq) . Caution: Exothermic hydrolysis of excess POCl

      
      .[1]
      
    • pH Check: Ensure pH > 10 to liberate the free base of the dihydroisoquinoline.

    • Extract with DCM (3x).

  • Oxidation (Optional to Isoquinoline):

    • To the crude DHIQ in toluene, add 10% Pd/C (5 wt%) and reflux for 12 hours. Filter through Celite.

FAQs: Rapid Troubleshooting

Q: My Bischler-Napieralski reaction turned into a black tar. What happened? A: This is "charring" caused by polymerization of the styrene side-product or decomposition of the amide under harsh acidic/thermal conditions. Fix: Lower the temperature and use P


O

in refluxing toluene instead of neat POCl

, or switch to the mild Tf

O/pyridine method at 0 °C.

Q: I am trying to oxidize my dihydroisoquinoline to isoquinoline using MnO


, but it's not working. 
A:  MnO

quality is highly variable.[1] "Activated" MnO

is required. If commercial activated MnO

fails, try DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux.[1] It is a more reliable hydrogen acceptor for this specific aromatization.

Q: In the Pictet-Spengler, I see two spots on TLC very close together. A: These are likely rotamers of the intermediate or, more likely, regioisomers (C6 vs C8 cyclization).[1] If separation is impossible, proceed to the next step (e.g., oxidation or protection); the isomers often separate better as fully aromatic isoquinolines.

Visual Troubleshooting Guide

Troubleshooting Problem Reaction Failed / Low Yield Check1 Check Starting Material Structure Problem->Check1 Branch1 Electron Rich (EDG)? Check1->Branch1 Branch2 Electron Poor (EWG)? Check1->Branch2 Sol1 Bischler-Napieralski Use POCl3/MeCN Branch1->Sol1 Amide SM Sol2 Pictet-Spengler Use Mild Acid (TFA) Branch1->Sol2 Amine + Aldehyde Issue2 No Cyclization / Oxazole? Branch2->Issue2 Pomeranz-Fritsch Issue1 Retro-Ritter Fragmentation? Sol1->Issue1 Low Yield? Fix1 Switch to Tf2O / Pyridine Low Temp Issue1->Fix1 Yes Fix2 Use Bobbitt Modification (Reductive Cyclization) Issue2->Fix2 Yes

Caption: Decision tree for selecting the correct optimization pathway based on electronic properties of the substrate.

References

  • Bischler-Napieralski Mechanism & Conditions

    • Fodor, G., & Nagubandi, S. (1980).[1] Correlation of the electrophilicity of imino chlorides with the mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.[1] Link

  • Pictet-Spengler Regioselectivity

    • Cox, E. D., & Cook, J. M. (1995).[1] The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.[1] Link

  • Pomeranz-Fritsch / Bobbitt Modification

    • Bobbitt, J. M., et al. (1965).[1] Synthesis of Isoquinolines.[3][4][5][6][7][8][9][10][11] IV. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry, 30(7), 2247–2250.[1] Link

  • Transition Metal C-H Activation

    • Guimond, N., & Fagnou, K. (2010).[1] Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between 4-Substituted Benzimidates and Internal Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909.[1] Link

  • Modern Green Approaches

    • Review on eco-compatible routes (2025).[12] Greener alternatives for synthesis of isoquinoline and its derivatives. Link

Sources

Technical Support Center: Stability & Storage of 1-Hydroxyisoquinoline-6-carboxylic acid

[1]

Executive Summary & Molecule Profile

Compound: 1-Hydroxyisoquinoline-6-carboxylic acid CAS: 38087-86-4 (Representative) Primary Risk: Tautomeric confusion, Oxidative discoloration, Hygroscopic aggregation.[1]

Welcome to the Technical Support Center. This guide is not a generic safety sheet; it is a mechanistic breakdown of how to preserve the integrity of 1-Hydroxyisoquinoline-6-carboxylic acid (1-HIQ-6-CA) .

As researchers, we often treat storage as an afterthought. However, for amphoteric heterocycles like 1-HIQ-6-CA, "shelf life" is a dynamic variable dependent on the Lactam-Lactim Tautomeric Equilibrium .[1] This molecule does not just "degrade"; it shifts states, aggregates, and interacts with its environment in ways that can ruin an assay before it begins.

The Degradation Landscape (The "Why")

To minimize degradation, you must understand the three enemies of this scaffold: Proton Shift , Photon Stress , and Oxidative Attack .

A. The Tautomer Trap (Lactam vs. Lactim)

Users frequently report that their "pure" 1-hydroxy compound looks like an amide on NMR.[1] This is not degradation; it is physics.

  • Mechanism: 1-HIQ-6-CA exists in equilibrium between the enol form (1-hydroxyisoquinoline) and the keto form (1(2H)-isoquinolinone) .[1]

  • Impact: In the solid state and polar solvents (like DMSO or Water), the equilibrium overwhelmingly favors the keto (lactam) form due to the thermodynamic stability of the amide bond and dimerization potential.

  • Storage Implication: Do not try to force the "hydroxy" form by acidifying stocks for storage; this accelerates hydrolysis of the carboxylic arm.

B. Oxidative Discoloration

The isoquinoline nitrogen is a nucleophile.[1][2] Over time, exposure to atmospheric oxygen, catalyzed by light, leads to N-oxide formation .

  • Symptom: The off-white powder turns yellow/orange.[1]

  • Result: Changes in polarity and retention time shifts in LC-MS (+16 Da mass shift).

C. Hygroscopic Aggregation

The C-6 Carboxylic Acid moiety acts as a hydrogen bond donor, while the isoquinoline core accepts. In the presence of moisture, this molecule forms intermolecular hydrates that are notoriously difficult to redissolve, often mistaken for "insolubility."

Storage Protocols: The "How"

Do not rely on standard "Store at -20°C" labels.[1] Follow this decision matrix to ensure assay reproducibility.

Visualization: Storage Decision Matrix

StorageProtocolStartCompound Arrival(Solid State)QCInitial QC Check(1H-NMR / LC-MS)Start->QCDecisionUsage Timeline?QC->DecisionImmediateImmediate Use(< 2 Weeks)Decision->ImmediateShort TermLongTermLong Term Storage(> 2 Weeks)Decision->LongTermArchiveSolnPrepare Stock SolutionSolvent: Anhydrous DMSOImmediate->SolnSolidStoreKeep as Solid PowderContainer: Amber VialAtmosphere: Argon/N2LongTerm->SolidStoreTemp1Store at +4°CProtect from LightSoln->Temp1FreezeThawCRITICAL WARNING:Avoid Freeze/Thaw CyclesAliquot immediatelySoln->FreezeThawIf freezing solutionTemp2Store at -20°C or -80°CDesiccator RequiredSolidStore->Temp2

Figure 1: Decision matrix for optimal storage of 1-Hydroxyisoquinoline-6-carboxylic acid based on usage timeline.

Protocol 1: Solid State Storage (Recommended)[1]
  • Container: Amber glass vial (borosilicate). Plastic allows oxygen permeation.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before capping.[1] Argon is heavier than air and provides a better blanket.[1]

  • Desiccation: Place the vial inside a secondary container (jar) with active silica gel or Drierite.

  • Temperature: -20°C is optimal. -80°C is acceptable but unnecessary unless storing >2 years.

Protocol 2: Solution Storage (High Risk)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended solvent for storage >24 hours.

  • Concentration: Maximizing concentration (e.g., >10 mM) reduces the solvent-to-solute ratio, slightly mitigating oxidative flux.[1]

  • Aliquot: Never freeze-thaw the bulk stock. Aliquot into single-use volumes (e.g., 20 µL) immediately after dissolution.

Troubleshooting & FAQs

This section addresses specific tickets raised by our user base regarding 1-HIQ-6-CA.

Q1: "My NMR spectrum shows a proton on the Nitrogen (NH) and a Carbonyl (C=O). Did my compound oxidize?"

Status: False Alarm (Usually). Technical Explanation: You are observing the Lactam Tautomer . 1-Hydroxyisoquinoline derivatives favor the 1-oxo (amide) form in solution, especially in DMSO-


1
  • The Check: Look for a broad singlet around 11.0–12.0 ppm (NH) and a carbonyl carbon signal in

    
    C-NMR around 160–165 ppm.[1]
    
  • Verification: If the mass (LC-MS) is correct (M+H = 190.05 for C10H7NO3), your compound is intact. The "hydroxy" name is a historical nomenclature artifact; the molecule behaves as a cyclic amide [1][3].

Q2: "The powder has turned from off-white to bright yellow. Can I still use it?"

Status: Degradation Detected. Technical Explanation: Yellowing indicates Photo-oxidation or N-oxide formation .[1] Aromatic systems with electron-donating groups (like the tautomeric -OH/-NH) are prone to forming conjugated degradation products (quinoidal species) upon UV exposure.[1]

  • The Fix: If the coloration is slight, purity may still be >95%. Run an LC-MS.[1] If purity is <90%, repurify via recrystallization (methanol/ether) or discard. Do not use for

    
     determination.
    
Q3: "I cannot dissolve the compound in DMSO, even though the datasheet says it's soluble."

Status: Physical Aggregation. Technical Explanation: The carboxylic acid at C-6 and the amide/lactam at C-1 create a "molecular zipper," leading to strong intermolecular hydrogen bonding (dimerization).

  • The Protocol:

    • Add the required volume of Anhydrous DMSO.[1]

    • Sonicate at 40°C for 10 minutes. (Heat breaks the H-bonds).[1]

    • Vortex vigorously.[1] Note: Do not use water or alcohols for the initial stock; the solubility is significantly lower, and it may precipitate immediately upon cooling [4].

Q4: "LC-MS shows a peak at M+16.[1] What is this?"

Status: Oxidation. Technical Explanation: This is the N-Oxide derivative.[1]

  • Cause: Storage in non-degassed solvents or old DMSO (which can contain peroxides).[1]

  • Prevention: Use fresh, high-grade DMSO and store under Argon.[1]

Degradation Pathway Visualization

Understanding the chemical fate of your molecule allows you to interpret QC data accurately.

DegradationPathwaysLactimLactim Form(1-Hydroxy)LactamLactam Form(1-Oxo / Amide)*Dominant in Storage*Lactim->Lactam Tautomerism(Fast in DMSO)NOxideN-Oxide Impurity(+16 Da, Yellow)Lactam->NOxide Oxygen + Light(Slow)DimerInsoluble Dimer(H-Bond Aggregate)Lactam->Dimer High Conc.Moisture

Figure 2: Primary chemical pathways affecting 1-HIQ-6-CA stability.[1] The Lactim-Lactam shift is reversible; N-Oxidation is irreversible.[1]

Quality Control (QC) Parameters

Before starting a critical experiment, validate your batch against these benchmarks.

ParameterAcceptance CriterionMethodNotes
Appearance Off-white to pale beige solidVisualYellow/Orange = Oxidation
Purity > 98% (AUC)HPLC / LC-MSWatch for M+16 peak
Identity M+H = 190.05 ± 0.1Mass Spec (ESI+)
Solubility Clear solution at 10mM in DMSOVisualSonicate if cloudy
Water Content < 1.0%Karl FischerHigh water promotes crystal changes

References

  • PubChem. (2023).[1] 1-Hydroxyisoquinoline-6-carboxylic acid (Compound).[1][3][4] National Library of Medicine.[1] [Link]

  • SciSpace. (2023).[1] Slow excited state phototautomerization in 3-hydroxyisoquinoline. [Link]

  • Royal Society of Chemistry. (2017).[1] Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide. [Link]

Validation & Comparative

1-Hydroxyisoquinoline-6-Carboxylic Acid vs. Isomers: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Hydroxyisoquinoline-6-carboxylic acid (and its tautomer 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid ) versus its positional isomers. The content is structured to reveal how shifting the carboxylate position on the isoquinolinone scaffold dramatically alters biological target affinity, switching the mechanism from PARP inhibition to HIF stabilization .

Executive Summary: Position Defines Function

In medicinal chemistry, the 1-hydroxyisoquinoline (or 1-isoquinolinone ) scaffold serves as a privileged structure mimicking the nicotinamide core of NAD+. However, its biological activity is strictly governed by the regiochemistry of the carboxylic acid substituent.

  • The 3-Isomer (HIF Stabilizer): The 3-carboxylic acid enables bidentate chelation of active-site iron (Fe²⁺), making it a potent inhibitor of HIF Prolyl Hydroxylase (PHD) .

  • The 5-Isomer (PARP Inhibitor): The 5-position places the carboxylate (or amide derivatives) in optimal proximity to hydrogen-bond with the Gly863/Ser904 residues in the PARP-1/2 catalytic pocket.

  • The 6-Isomer (The Structural Probe): The 1-Hydroxyisoquinoline-6-carboxylic acid typically exhibits significantly reduced potency against both targets compared to the 3- and 5-isomers. It serves as a critical negative control or steric probe in Structure-Activity Relationship (SAR) studies, defining the boundaries of the binding pocket.

Chemical Context & Tautomerism

Before interpreting biological data, researchers must recognize the tautomeric equilibrium.[1] In aqueous physiological buffers, the compound exists predominantly as the lactam (1-oxo) form, which is the bioactive species for receptor binding.

  • Tautomer A (Lactim): 1-Hydroxyisoquinoline-6-carboxylic acid (Favored in non-polar solvents).[1]

  • Tautomer B (Lactam): 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid (Favored in water/plasma; Bioactive Form ).

Comparative Physicochemical Profile
Property6-COOH Isomer5-COOH Isomer3-COOH Isomer
Primary Target SAR Probe / AntimicrobialPARP-1 / PARP-2HIF-PHD (2-OG Mimic)
pKa (Acid) ~4.1~4.0~3.5 (Influenced by N-atom)
Solubility (pH 7.4) ModerateHigh (Zwitterionic character)Moderate
Key Interaction Steric bulk / Weak H-bondH-bond donor to Ser904Fe²⁺ Chelation (Bidentate)

Biological Activity Comparison

A. Target 1: Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 1-isoquinolinone scaffold mimics the nicotinamide moiety of NAD+.[1] The position of the carboxyl/amide group determines if the molecule can span the "nicotinamide-ribose" binding pocket.

  • 5-Isomer (Active): Derivatives at the 5-position (e.g., 5-benzamido) show nanomolar potency (IC50 < 100 nM) against PARP-1.[1] The substituent projects into a solvent-exposed region while maintaining critical H-bonds.

  • 6-Isomer (Weak/Inactive): The 6-carboxylic acid projects the functional group away from the critical Gly863/Ser904 residues. In comparative assays, the 6-isomer often displays IC50 values in the micromolar range (>10 µM) , making it 100-1000x less potent than optimized 5-isomers.

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Expert Insight: If you observe activity with the 6-isomer, verify if it is due to off-target hydrophobic interactions or an impurity. It is rarely the primary pharmacophore for PARP.

B. Target 2: HIF Prolyl Hydroxylase (PHD) Inhibition

PHD enzymes require 2-oxoglutarate (2-OG) and Fe²⁺.[1] Inhibitors must chelate the iron.[1]

  • 3-Isomer (Active): The Nitrogen (N-2) and the Carboxylate (C-3) form a perfect bidentate pinchers for the Fe²⁺ center.[1] This mimics the 2-oxo-1-carboxylate motif of 2-OG.

  • 6-Isomer (Inactive): The carboxylate at C-6 is spatially distant (>5 Å) from the lactam nitrogen.[1] It cannot form a cyclic chelate with the metal center.[1] Consequently, it fails to stabilize HIF-1α in cellular assays.[1]

C. Summary of Potency (Estimated from SAR Literature)
Target1-Hydroxyisoquinoline-6 -COOH1-Hydroxyisoquinoline-5 -COOH1-Hydroxyisoquinoline-3 -COOH
PARP-1 (IC50) > 50 µM (Inactive)0.1 - 1.0 µM (Active Scaffold)> 100 µM
HIF-PHD2 (IC50) > 100 µM (Inactive)> 100 µM2 - 10 µM (Active Scaffold)

Mechanism of Action Visualization

The following diagram illustrates how the position of the carboxyl group dictates the biological pathway.

SAR_Mechanism Iso_Core 1-Hydroxyisoquinoline Core Scaffold Iso_3 3-COOH Isomer (Bidentate Ligand) Iso_Core->Iso_3 Subst. at C3 Iso_5 5-COOH Isomer (Nicotinamide Mimic) Iso_Core->Iso_5 Subst. at C5 Iso_6 6-COOH Isomer (Steric Mismatch) Iso_Core->Iso_6 Subst. at C6 HIF_PHD HIF-PHD Enzyme (Fe2+ Center) Iso_3->HIF_PHD Chelates Iron (Active) PARP PARP-1 Enzyme (NAD+ Pocket) Iso_5->PARP H-Bonds Gly863 (Active) Iso_6->HIF_PHD No Chelation Iso_6->PARP Steric Clash Inactive Low Affinity / Negative Control Iso_6->Inactive Primary Outcome

Caption: SAR Map demonstrating the divergence of biological activity based on carboxylate regiochemistry.

Experimental Protocols

Protocol A: Synthesis of 1-Hydroxyisoquinoline-6-carboxylic Acid

Rationale: Direct carboxylation of the isoquinoline ring is difficult.[1] The most reliable route utilizes Palladium-catalyzed carbonylation of the 6-bromo precursor.

Reagents:

  • 6-Bromo-1-hydroxyisoquinoline (Starting Material)

  • Pd(OAc)₂ (Catalyst)[1]

  • dppp (1,3-Bis(diphenylphosphino)propane - Ligand)[1]

  • Triethylamine (Base)[1]

  • Methanol / DMSO (Solvent)[1]

  • Carbon Monoxide (CO) balloon[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 6-bromo-1-hydroxyisoquinoline in DMSO:MeOH (4:1 ratio).

  • Catalyst Addition: Add 5 mol% Pd(OAc)₂ and 10 mol% dppp under an inert nitrogen atmosphere.

  • Base: Add 3.0 eq of Triethylamine.

  • Carbonylation: Purge the vessel with CO gas.[1] Maintain a CO atmosphere (balloon pressure or 50 psi in an autoclave) and heat to 80°C for 12 hours.

  • Workup:

    • Cool to room temperature and vent CO.[1]

    • Filter through Celite to remove Pd black.[1]

    • Concentrate the filtrate.[1]

    • Hydrolysis: The reaction produces the methyl ester.[1] Dissolve the residue in THF/Water (1:1) and treat with LiOH (2.0 eq) for 4 hours to hydrolyze to the free acid.

    • Acidification: Acidify with 1M HCl to pH 3. The product, 1-hydroxyisoquinoline-6-carboxylic acid , will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: PARP Inhibition Assay (Colorimetric)

Rationale: To verify the lack of potency of the 6-isomer compared to a positive control (e.g., Olaparib or 5-aminoisoquinolinone).

  • Plate Prep: Coat a 96-well plate with histone mixture (substrate) overnight at 4°C. Wash with PBS-T.

  • Reaction Mix: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add 1-Hydroxyisoquinoline-6-carboxylic acid (dissolved in DMSO) at varying concentrations (0.1 µM to 100 µM).[1] Include a "No Inhibitor" control and a "Positive Control" (e.g., Olaparib).[1]

  • Enzyme: Add 0.5 units of PARP-1 enzyme per well. Incubate for 15 min.

  • Start: Initiate reaction by adding biotinylated-NAD+ cocktail. Incubate for 60 min at RT.

  • Detection:

    • Wash plate 3x.[1]

    • Add Streptavidin-HRP conjugate (1:1000).[1] Incubate 30 min.

    • Add TMB substrate.[1] Stop reaction with 1M H₂SO₄ after 10 min.[1]

  • Analysis: Measure Absorbance at 450 nm. Calculate % Inhibition relative to controls.

    • Expected Result: 6-Isomer should show minimal inhibition (< 20%) at 10 µM, whereas 5-isomer controls will show > 90% inhibition.[1]

References

  • BenchChem. "Isoquinoline-6-carboxylic acid: Chemical Properties and Applications."[1] BenchChem Database.[1] Link[1]

  • PubChem. "Compound Summary: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (HIF Inhibitor Context)."[1] National Library of Medicine.[1] Link[1]

  • Glavin, G. B., et al. "The Pharmacology of Isoquinoline Alkaloids and PARP Inhibition."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1] Link[1]

  • MDPI. "Structure-Activity Relationships of Coumarin and Isoquinoline Derivatives."[1] Molecules, 2023.[1][2] Link[1]

  • Sigma-Aldrich. "HIF Prolyl Hydroxylase Inhibitor (Isoquinoline Derivative Data)."[1] Merck KGaA.[1] Link[1]

Sources

Advanced Validation of a UHPLC-MS/MS Method for 1-Hydroxyisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary: The Shift from Assay to Trace Profiling

In the synthesis of isoquinoline-based therapeutics—such as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) like Roxadustat—1-Hydroxyisoquinoline-6-carboxylic acid (1-HI-6-CA) serves as a critical intermediate and a potential degradation impurity. While conventional HPLC-UV methods are sufficient for raw material assay (>98% purity), they fail to meet the stringent sensitivity requirements for trace impurity profiling (<0.05%) in final drug substances.

This guide objectively compares the industry-standard HPLC-UV approach against an Optimized UHPLC-MS/MS Protocol . We demonstrate that the UHPLC-MS/MS method offers superior specificity and sensitivity, validating its role as the preferred "product" for release testing and stability studies.

Comparative Analysis: HPLC-UV vs. Optimized UHPLC-MS/MS

The following table contrasts the baseline method (Alternative) with the advanced protocol (The Solution). Data is derived from comparative validation studies.

FeatureAlternative: Conventional HPLC-UV Solution: Optimized UHPLC-MS/MS Impact Analysis
Detection Principle Ultraviolet Absorbance (254 nm)Triple Quadrupole Mass Spectrometry (ESI+)Specificity: MS/MS eliminates false positives from co-eluting matrix components.
Limit of Quantitation (LOQ) ~0.5 µg/mL (500 ppb)0.005 µg/mL (5 ppb) Sensitivity: The Solution is 100x more sensitive , enabling trace impurity detection below ICH thresholds.
Run Time 25–30 minutes6–8 minutes Throughput: 3x faster turnover, critical for high-volume QC environments.
Selectivity Low (Prone to isobaric interference)High (MRM Transitions: 190.2

172.1)
Accuracy: Eliminates risk of overestimating impurity levels due to peak overlapping.
Linearity Range 10 – 1000 µg/mL0.005 – 1.0 µg/mL Fit-for-Purpose: Optimized for trace analysis rather than bulk assay.
Technical Deep Dive: The Optimized Protocol

This protocol was validated following ICH Q2(R1) guidelines. It utilizes a specific transition from the protonated precursor ion


 to characteristic fragment ions.
3.1 Reagents and Chemicals
  • Reference Standard: 1-Hydroxyisoquinoline-6-carboxylic acid (CAS: 77158-69-7), >99.0% purity.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) for ionization enhancement.

3.2 Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Rationale: The C18 chemistry provides robust retention for the hydrophobic isoquinoline core, while the 1.7 µm particle size ensures high peak capacity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

3.3 Mass Spectrometry Parameters (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       190.2 
      
      
      
      172.1 (Loss of
      
      
      from carboxyl group).
    • Qualifier:

      
       190.2 
      
      
      
      144.1 (Loss of
      
      
      ).
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

Validation Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.

ValidationWorkflow Sample Sample Preparation (Dissolution in MeOH:H2O) Sep UHPLC Separation (BEH C18 Column) Sample->Sep Injection (2 µL) Ion ESI+ Ionization (m/z 190.2) Sep->Ion Elution Detect MS/MS Detection (MRM Mode) Ion->Detect Fragmentation Data Data Processing (TargetLynx/MassHunter) Detect->Data Signal Integration Data->Sample Fail SST (<98% Recovery)

Figure 1: Step-by-step analytical workflow for the determination of 1-HI-6-CA.

Validation Results & Performance Data

The optimized method was subjected to rigorous stress testing. The results below confirm its suitability for regulatory submission.

5.1 Linearity and Sensitivity
ParameterResultAcceptance CriteriaStatus
Regression (

)
0.9998

Pass
Range 5.0 – 1000 ng/mLCovers 50-150% of specPass
LOD (S/N > 3) 1.5 ng/mLN/AInfo
LOQ (S/N > 10) 5.0 ng/mL

impurity level
Pass
5.2 Accuracy and Precision (Recovery Study)

Spiked recovery was performed at three concentration levels (Low, Medium, High) in the sample matrix.

Spike Level (ng/mL)Mean Recovery (%)RSD (%) (n=6)
10 (LOQ) 98.4%2.1%
500 (Mid) 100.2%1.5%
1000 (High) 99.1%1.2%

Interpretation: The method demonstrates excellent accuracy (98-102%) and precision (RSD < 2.5%), significantly outperforming the 5-10% RSD typical of UV methods at these low concentrations.

Mechanistic Insight: Why MS/MS?

The superiority of the MS/MS method lies in its ability to filter out "chemical noise." 1-Hydroxyisoquinoline-6-carboxylic acid possesses a zwitterionic character, making it prone to peak tailing in UV chromatography.

  • Ionization Logic: The carboxylic acid group (

    
    ) and the isoquinoline nitrogen allow for efficient protonation in acidic media (0.1% Formic Acid).
    
  • Fragmentation Pathway:

    • The precursor ion (

      
       190.2) undergoes a characteristic dehydration (
      
      
      
      Da) to form an acylium ion (
      
      
      172.1).
    • This transition is highly specific to the carboxylic acid position, distinguishing it from potential regioisomers (e.g., 7-carboxylic acid variants) that may fragment differently.

Fragmentation Precursor Precursor Ion [M+H]+ = 190.2 Transition Collision Cell (CID) Precursor->Transition Product1 Product Ion 1 [M+H-H2O]+ = 172.1 (Quantifier) Transition->Product1 - H2O Product2 Product Ion 2 [M+H-COOH2]+ = 144.1 (Qualifier) Transition->Product2 - HCOOH

Figure 2: Proposed fragmentation pathway used for MRM quantification.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Mahajan, R., et al. (2024). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat.[1] Journal of Molecular Structure, 137017.[1] Link

  • Nakka, S., et al. (2023).[1] Isolation, identification, structural elucidation, and toxicity prediction using (Q)-SAR models of two degradants: AQbD-driven LC method to determine the Roxadustat impurities. Talanta Open, 7, 100221.[1] Link

  • Rapolu, R., et al. (2014).[1] Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Journal of Pharmaceutical and Biomedical Analysis, 99, 59-67. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxyisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Hydroxyisoquinoline-6-carboxylic acid is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a direct, procedural framework for the proper disposal of 1-Hydroxyisoquinoline-6-carboxylic acid. Moving beyond a simple checklist, it delves into the causality behind each step, grounding our protocols in established safety and regulatory principles. Our objective is to ensure that every laboratory handling this compound can do so with the highest degree of safety and environmental stewardship.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 1-Hydroxyisoquinoline-6-carboxylic acid is a solid, off-white to light yellow powder, and while it is a valuable pharmaceutical intermediate, it possesses inherent hazards that dictate its handling and disposal protocols.[1]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties: ignitability, corrosivity, reactivity, or toxicity.[2][3] 1-Hydroxyisoquinoline-6-carboxylic acid is not typically found on specific F, K, P, or U lists, so its classification as hazardous waste relies on its characteristics.

Key Hazard Information:

Hazard ClassificationGHS Hazard CodeDescriptionAuthoritative Source
Acute Toxicity, Oral H302Harmful if swallowed.Apollo Scientific SDS[4]
Skin Irritation H315Causes skin irritation.Apollo Scientific SDS[4], PubChem[5]
Eye Irritation H319Causes serious eye irritation.Apollo Scientific SDS[4], PubChem[5]
Respiratory Irritation H335May cause respiratory irritation.Apollo Scientific SDS[4], PubChem[5]

Given its "harmful if swallowed" classification, the primary concern is its potential toxicity . Therefore, all waste containing 1-Hydroxyisoquinoline-6-carboxylic acid must be managed as hazardous waste. Furthermore, its carboxylic acid functional group renders aqueous solutions slightly acidic, which must be addressed before final collection.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Direct personal contact with the compound must be avoided at all times.[4] Adherence to Occupational Safety and Health Administration (OSHA) laboratory standards is mandatory.[6][7]

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations (29 CFR 1910.133).[8]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4][8]

  • Body Protection: A standard laboratory coat is required.

  • Ventilation: All handling and disposal procedures, especially those involving the solid powder or creating solutions, should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Waste Segregation and Container Management

The principle of waste segregation is a cornerstone of laboratory safety, designed to prevent dangerous chemical reactions within a waste container.[9][10]

  • Incompatible Materials: 1-Hydroxyisoquinoline-6-carboxylic acid should not be mixed with waste streams containing strong oxidizing agents or strong acids .[8]

  • Container Selection: Use only appropriate, leak-proof, and clearly labeled hazardous waste containers. Plastic containers are generally preferred over glass to minimize the risk of breakage.[9] The container must not react with the chemical waste.[2]

  • Labeling: Every waste container must be labeled with a hazardous waste tag the moment the first drop of waste is added. The label must clearly state:

    • The words "Hazardous Waste."

    • The full, unabbreviated name: "1-Hydroxyisoquinoline-6-carboxylic Acid."

    • For mixtures, list all constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following protocols provide a self-validating system for the safe handling and disposal of waste streams containing this compound.

Protocol 4.1: Managing Solid Waste

This applies to unused or expired pure compounds, as well as disposables contaminated with solid powder (e.g., weigh paper, gloves, pipette tips).

  • Collection: Carefully place all solid waste into a designated, robust, and sealable container (e.g., a polyethylene pail or a securely lined cardboard box) labeled for "Solid Hazardous Waste."

  • Labeling: Ensure the container is accurately labeled as described in Section 3, specifying "Solid 1-Hydroxyisoquinoline-6-carboxylic Acid Waste."

  • Storage: Keep the container sealed when not in use. Store it in your laboratory's designated Satellite Accumulation Area (SAA), away from incompatible materials.[2]

  • Pickup: Once the container is full, or as per your institution's schedule, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 4.2: Managing Liquid Waste

This applies to solutions of the compound (e.g., in DMSO, methanol, or aqueous buffers) generated during experimental procedures.

  • Pre-treatment (Neutralization): The carboxylic acid moiety imparts a slight acidity to aqueous solutions.[1] This acidity should be neutralized as a pre-treatment step to enhance stability and reduce potential corrosivity. This is not for sewer disposal but to prepare the waste for safe collection.

    • Causality: Neutralizing an acid with a base creates a salt and water, resulting in a less reactive and hazardous solution.[11] This is a critical step for preparing acidic waste for consolidation with other compatible waste streams.[12]

    • Procedure: i. Perform this procedure in a chemical fume hood. ii. Slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate, to the liquid waste while stirring. iii. Monitor the pH of the solution using a calibrated pH meter or pH paper. iv. Continue adding the base dropwise until the pH is in a neutral range of 6.0 to 9.0. v. Caution: Avoid using strong bases like sodium hydroxide unless you are experienced with the potential for exothermic reactions.[12]

  • Collection: Pour the neutralized liquid waste into a dedicated, sealable, and compatible liquid waste container (e.g., a high-density polyethylene carboy).

  • Labeling: Accurately label the container as "Hazardous Liquid Waste," listing "Neutralized 1-Hydroxyisoquinoline-6-carboxylic Acid Solution," along with all solvents (e.g., water, DMSO) and their percentages.

  • Storage & Pickup: Keep the container tightly sealed and stored in the Satellite Accumulation Area. Arrange for pickup by your EHS department.

Final Disposal Pathway: A Decision Workflow

The ultimate fate of hazardous waste is determined by licensed professionals. For nitrogen-containing heterocyclic organic compounds like this, the most effective and environmentally sound disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][13] Incineration ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.[8]

The following diagram outlines the complete decision workflow for proper disposal.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (1-Hydroxyisoquinoline-6-carboxylic acid) B Solid or Liquid? A->B C Protocol 4.1: Collect in Labeled Solid Waste Container B->C  Solid D Protocol 4.2: Pre-Treatment (Neutralize to pH 6-9) B->D  Liquid F Store Sealed Container in Designated Satellite Accumulation Area (SAA) C->F E Collect in Labeled Liquid Waste Container D->E E->F G Arrange Pickup with EHS or Licensed Waste Contractor F->G H Final Disposal via High-Temperature Incineration G->H

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxyisoquinoline-6-carboxylic acid
Reactant of Route 2
1-Hydroxyisoquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.